2'-Deoxycytidine-5'-Monophosphate
説明
Structure
3D Structure
特性
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O7P/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMVOABPESMRCP-SHYZEUOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25609-92-1 | |
| Record name | Poly dC | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25609-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20908251 | |
| Record name | 2′-Deoxycytidine-5′-monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | dCMP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001202 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1032-65-1, 25609-92-1 | |
| Record name | 2′-Deoxycytidine-5′-monophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1032-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxycytidine monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001032651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(dC) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025609921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxycytidine-5'-Monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03798 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2′-Deoxycytidine-5′-monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEOXYCYTIDINE 5'-MONOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7A9174XQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | dCMP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001202 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Central Role of 2'-Deoxycytidine-5'-Monophosphate in DNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxycytidine-5'-monophosphate (dCMP) is a critical deoxyribonucleotide that serves as a fundamental building block for DNA. Beyond its direct incorporation into the nascent DNA strand after phosphorylation, dCMP occupies a pivotal metabolic crossroads, influencing the biosynthesis of other pyrimidine (B1678525) deoxyribonucleotides essential for faithful DNA replication and repair. The precise regulation of dCMP metabolism is paramount for maintaining genomic integrity, and its dysregulation is a hallmark of various pathological states, including cancer. This technical guide provides an in-depth exploration of the multifaceted role of dCMP in DNA synthesis, detailing its metabolic pathways, regulatory mechanisms, and the experimental methodologies used for its study. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the therapeutic potential of targeting dCMP metabolic enzymes.
Introduction
The fidelity of DNA synthesis relies on a balanced supply of the four deoxyribonucleoside triphosphates (dNTPs): dATP, dGTP, dCTP, and dTTP. This compound (dCMP) is a key precursor in the pyrimidine nucleotide synthesis pathway. It can be phosphorylated to deoxycytidine diphosphate (B83284) (dCDP) and subsequently to deoxycytidine triphosphate (dCTP) for direct incorporation into DNA by DNA polymerases[1]. Crucially, dCMP also serves as the primary substrate for the synthesis of deoxythymidine triphosphate (dTTP) through a series of enzymatic conversions. The intricate balance between the cellular pools of dCTP and dTTP is tightly regulated, and dCMP metabolism is a central hub in this regulatory network. Understanding the biochemical pathways and regulatory mechanisms governing dCMP is therefore essential for comprehending the intricacies of DNA replication and for the development of novel therapeutic strategies that target DNA synthesis.
The Metabolic Fate of dCMP in DNA Synthesis
The metabolic journey of dCMP is characterized by two principal pathways that contribute to the pool of pyrimidine precursors for DNA synthesis.
Phosphorylation to dCTP
dCMP can be sequentially phosphorylated to dCDP and then to dCTP. This phosphorylation is catalyzed by deoxynucleoside monophosphate kinases and deoxynucleoside diphosphate kinases, respectively. The resulting dCTP is then available for incorporation into the growing DNA chain by DNA polymerases.
Conversion to dTMP
A crucial role of dCMP is its function as a precursor for the de novo synthesis of deoxythymidine monophosphate (dTMP). This conversion involves two key enzymatic steps:
-
Deamination to dUMP: Deoxycytidylate deaminase (dCMP deaminase) catalyzes the deamination of dCMP to deoxyuridine monophosphate (dUMP). This reaction is a critical control point in pyrimidine nucleotide metabolism[2][3][4].
-
Methylation to dTMP: Thymidylate synthase (TS) then catalyzes the reductive methylation of dUMP to dTMP, using N5,N10-methylenetetrahydrofolate as the methyl donor.
The resulting dTMP is subsequently phosphorylated to dTDP and then dTTP, which is then used for DNA synthesis.
Regulation of dCMP Metabolism
The metabolic pathway converting dCMP to dTMP is subject to stringent allosteric regulation to ensure a balanced supply of dCTP and dTTP for DNA synthesis. The key regulatory enzyme in this pathway is dCMP deaminase.
The activity of dCMP deaminase is allosterically regulated by dCTP and dTTP. dCTP acts as an allosteric activator, promoting the conversion of dCMP to dUMP, thereby channeling the metabolic flux towards dTTP synthesis[2][3][4][5][6]. Conversely, dTTP functions as a feedback inhibitor, attenuating the activity of dCMP deaminase to prevent an overproduction of dTTP[2][3][5][6]. This reciprocal regulation ensures a homeostatic balance between the intracellular pools of dCTP and dTTP, which is crucial for preventing mutations during DNA replication. Human deoxycytidylate deaminase from leukemic cells exhibits sigmoidal kinetics with respect to its substrate, dCMP, and this cooperative binding is modulated by the allosteric effectors dCTP and dTTP[2].
Quantitative Data
The following tables summarize key quantitative parameters related to the enzymes and metabolites involved in dCMP's role in DNA synthesis.
Table 1: Kinetic Parameters of Key Enzymes in dCMP Metabolism
| Enzyme | Organism/Cell Line | Substrate | Km | Vmax | Allosteric Activators | Allosteric Inhibitors | Reference |
| Deoxycytidylate Deaminase | Human Leukemia (CCRF-CEM) | dCMP | Sigmoidal kinetics | - | dCTP | TTP | [2] |
| Thymidylate Synthase | Escherichia coli | dUMP | - | - | - | - | [7] |
| Thymidylate Synthase | Human | dUMP | - | - | - | PDPA (non-competitive) | [8] |
Table 2: Intracellular Concentrations of dNTPs During the Cell Cycle in Mammalian Cells
| Nucleotide | G1 Phase (pmol/106 cells) | S Phase (pmol/106 cells) | G2/M Phase (pmol/106 cells) | Fold Increase (G1 to S) | Reference |
| dCTP | ~5-10 | ~40-50 | ~30-40 | 5-10 | [7][9][10] |
| dTTP | ~10-20 | ~80-100 | ~60-80 | 5-10 | [7][9][10] |
| dATP | ~5-15 | ~40-60 | ~30-50 | 4-8 | [7][9][10] |
| dGTP | ~2-5 | ~15-25 | ~10-20 | 5-10 | [7][9][10] |
Note: These values are approximate and can vary significantly between different cell types and experimental conditions.
Experimental Protocols
Assay for Deoxycytidylate Deaminase Activity (Spectrophotometric Method)
This protocol is based on the principle of measuring the decrease in absorbance at a specific wavelength as dCMP is converted to dUMP.
Materials:
-
Purified dCMP deaminase or cell lysate containing the enzyme
-
dCMP substrate solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and a reducing agent like DTT)
-
Allosteric effectors (dCTP and dTTP) solutions
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the desired concentration of dCMP substrate.
-
If investigating allosteric regulation, add the appropriate concentrations of dCTP or dTTP to the reaction mixture.
-
Initiate the reaction by adding the enzyme preparation (purified enzyme or cell lysate) to the cuvette.
-
Immediately monitor the change in absorbance at a wavelength where dCMP and dUMP have different extinction coefficients (e.g., around 280-290 nm). The specific wavelength should be determined empirically for the given buffer conditions.
-
Record the absorbance at regular time intervals.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the Beer-Lambert law and the difference in molar extinction coefficients between dCMP and dUMP.
Assay for Thymidylate Synthase Activity (Tritium Release Assay)
This is a highly sensitive radiometric assay that measures the release of tritium (B154650) from [5-3H]dUMP as it is converted to dTMP.
Materials:
-
[5-3H]dUMP (radiolabeled substrate)
-
Unlabeled dUMP
-
N5,N10-methylenetetrahydrofolate (cofactor)
-
Enzyme source (cell lysate or purified enzyme)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing EDTA, MgCl2, and formaldehyde)
-
Activated charcoal suspension
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, N5,N10-methylenetetrahydrofolate, and a mixture of [5-3H]dUMP and unlabeled dUMP.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme source.
-
Incubate for a defined period.
-
Stop the reaction by adding an equal volume of activated charcoal suspension to adsorb the unreacted [5-3H]dUMP.
-
Centrifuge the mixture to pellet the charcoal.
-
Transfer an aliquot of the supernatant (containing the released tritiated water) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of tritium released per unit time and protein concentration.
Quantification of Intracellular dNTP Pools (HPLC-MS/MS Method)
This protocol provides a highly specific and sensitive method for the simultaneous quantification of all four dNTPs.
Materials:
-
Cell culture or tissue samples
-
Methanol (ice-cold)
-
Internal standards (e.g., stable isotope-labeled dNTPs)
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Appropriate HPLC column (e.g., porous graphitic carbon)
-
Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile)
Procedure:
-
Extraction:
-
Rapidly harvest cells or tissue and quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).
-
Extract the nucleotides by adding ice-cold methanol.
-
Add internal standards to the extraction solvent to correct for variations in extraction efficiency and matrix effects.
-
Vortex and incubate on ice.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the dNTPs.
-
-
HPLC Separation:
-
Inject the extracted sample onto the HPLC system.
-
Separate the dNTPs using a suitable gradient of mobile phases.
-
-
MS/MS Detection:
-
Introduce the eluent from the HPLC into the mass spectrometer.
-
Use electrospray ionization (ESI) in negative ion mode.
-
Perform multiple reaction monitoring (MRM) to specifically detect and quantify each dNTP and its corresponding internal standard based on their unique precursor-to-product ion transitions.
-
-
Quantification:
-
Generate standard curves for each dNTP using known concentrations.
-
Calculate the concentration of each dNTP in the sample by comparing its peak area ratio to the internal standard against the standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.
Figure 1: Metabolic pathways of dCMP in DNA precursor synthesis.
Figure 2: Workflow for dCMP deaminase activity assay.
Figure 3: Experimental workflow for dNTP quantification by HPLC-MS/MS.
Conclusion
This compound is a cornerstone of DNA synthesis, serving not only as a direct precursor to dCTP but also as a critical substrate for the de novo synthesis of dTTP. The intricate regulation of dCMP metabolism, particularly the allosteric control of dCMP deaminase, underscores its importance in maintaining the delicate balance of dNTP pools required for high-fidelity DNA replication. The methodologies outlined in this guide provide a framework for the quantitative analysis of dCMP metabolism, enabling further research into its role in both normal cellular physiology and disease. For professionals in drug development, the enzymes of the dCMP metabolic pathway, such as dCMP deaminase and thymidylate synthase, represent attractive targets for the development of novel anticancer and antiviral therapies. A deeper understanding of the role of dCMP in DNA synthesis will undoubtedly continue to fuel advancements in both basic science and clinical applications.
References
- 1. Deoxynucleotide-interconverting enzymes and the quantification of deoxynucleoside triphosphates in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic behaviour and allosteric regulation of human deoxycytidylate deaminase derived from leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the allosteric regulation of Streptococcus mutans 2'-deoxycytidylate deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structures of Streptococcus mutans 2'-deoxycytidylate deaminase and its complex with substrate analog and allosteric regulator dCTP x Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to 2'-Deoxycytidine-5'-Monophosphate: Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxycytidine-5'-monophosphate (dCMP) is a deoxyribonucleotide that serves as a fundamental monomeric unit for the enzymatic synthesis of DNA.[1] As a key intermediate in nucleotide metabolism, its precise structure and chemical characteristics are of paramount importance for research in molecular biology, pharmacology, and the development of novel therapeutic agents, particularly in the fields of antiviral and anticancer drug discovery.[2][3] This technical guide provides a comprehensive overview of the structure and chemical properties of dCMP, detailed experimental protocols for its characterization, and a visual representation of its role in key biological pathways.
Chemical Structure and Properties
This compound is composed of a cytosine base attached to a 2'-deoxyribose sugar, which is in turn esterified with a phosphate (B84403) group at the 5' position.[4] The absence of a hydroxyl group at the 2' position of the ribose sugar is the defining feature that distinguishes it as a deoxyribonucleotide.[5]
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | [1][6] |
| Synonyms | dCMP, Deoxycytidylic acid, Deoxycytidine monophosphate | [2][6] |
| Chemical Formula | C₉H₁₄N₃O₇P | [6][7] |
| Molecular Weight | 307.20 g/mol | [6][7][8] |
| CAS Number | 1032-65-1 | [3][9] |
| Melting Point | 169-172 °C (decomposition) | [9] |
| Appearance | White crystalline powder | [10] |
| Solubility | Soluble in water. Soluble in DMSO at 10 mg/mL. Soluble in 1 M NH₄OH at 50 mg/mL. Insoluble in ethanol. | [7][8][9][11] |
| pKa | 1.86 ± 0.10 (Predicted) | [4] |
| UV Absorbance (λmax) | 277 nm | [12] |
Biological Significance and Signaling Pathways
As a precursor for DNA synthesis, dCMP plays a critical role in cellular proliferation and genetic inheritance.[1][2] Its primary signaling involvement is its sequential phosphorylation to 2'-deoxycytidine-5'-diphosphate (dCDP) and subsequently to 2'-deoxycytidine-5'-triphosphate (B1663321) (dCTP), the latter being a direct substrate for DNA polymerases.[12][13]
Phosphorylation Pathway of dCMP
The initial and rate-limiting step in the conversion of dCMP to its triphosphate form is catalyzed by the enzyme UMP/CMP kinase.[11][12][13] This enzyme transfers a phosphate group from ATP to dCMP, yielding dCDP and ADP.
References
- 1. academic.oup.com [academic.oup.com]
- 2. sinobiological.com [sinobiological.com]
- 3. HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CMP kinase - Wikipedia [en.wikipedia.org]
- 7. Cytidine Monophosphate | SIELC Technologies [sielc.com]
- 8. Reaction of human UMP-CMP kinase with natural and analog substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. selleckchem.com [selleckchem.com]
- 12. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 13. Thermo Scientific Chemicals this compound, 99% | Fisher Scientific [fishersci.ca]
The Pivotal Role of 2'-Deoxycytidine-5'-Monophosphate (dCMP) in Cellular Metabolism: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of dCMP's Function, Regulation, and Therapeutic Targeting
Introduction
2'-Deoxycytidine-5'-monophosphate (dCMP) is a critical deoxyribonucleotide that serves as a fundamental building block for DNA synthesis and repair.[1][2][3] Its metabolism is intricately regulated and interconnected with other key cellular processes, making it a molecule of significant interest in both basic research and clinical applications. This technical guide provides a comprehensive overview of the function of dCMP in cellular metabolism, with a focus on its role in DNA synthesis, the enzymatic pathways that govern its transformations, and its implications in disease, particularly cancer. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of dCMP metabolism and its potential as a therapeutic target.
The Central Role of dCMP in Deoxyribonucleotide Metabolism
dCMP occupies a crucial node in the complex network of pyrimidine (B1678525) nucleotide metabolism. It is a direct precursor for the synthesis of both deoxycytidine triphosphate (dCTP) and deoxythymidine triphosphate (dTTP), two of the four essential building blocks for DNA replication and repair. The balanced supply of these deoxyribonucleotides is paramount for maintaining genomic integrity.[1][4]
The primary functions of dCMP in cellular metabolism include:
-
Precursor for dCTP Synthesis: dCMP is phosphorylated to 2'-deoxycytidine-5'-diphosphate (dCDP) by the enzyme UMP/CMP kinase.[5][6] dCDP is then further phosphorylated to dCTP, which is directly incorporated into DNA by DNA polymerases.
-
Gateway to dTTP Synthesis: dCMP can be deaminated by the enzyme dCMP deaminase to form 2'-deoxyuridine-5'-monophosphate (dUMP).[7][8][9] dUMP is the direct precursor for the synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP) in a reaction catalyzed by thymidylate synthase.[3][10] dTMP is subsequently phosphorylated to dTTP. This pathway represents a major route for the de novo synthesis of thymine (B56734) nucleotides.[2][11]
The metabolic fate of dCMP is tightly regulated to ensure a balanced pool of dCTP and dTTP, which is essential for faithful DNA replication. Imbalances in these nucleotide pools can lead to increased mutation rates and genomic instability, hallmarks of cancer.[1]
Key Metabolic Pathways Involving dCMP
The synthesis and conversion of dCMP are governed by a series of enzymatic reactions that are critical for cellular proliferation. Understanding these pathways is fundamental for developing targeted therapeutic strategies.
Synthesis of dCMP
dCMP can be generated through two primary pathways:
-
De Novo Synthesis: The de novo synthesis of pyrimidine ribonucleotides begins with the formation of uridine (B1682114) monophosphate (UMP). UMP is then phosphorylated to UDP and subsequently to UTP. CTP synthetase then converts UTP to cytidine (B196190) triphosphate (CTP). Ribonucleotide reductase (RNR) reduces cytidine diphosphate (B83284) (CDP) to dCDP, which can then be dephosphorylated to dCMP. Alternatively, dCTP can be dephosphorylated to dCMP.[1]
-
Salvage Pathway: Deoxycytidine, derived from the breakdown of DNA or from extracellular sources, can be phosphorylated by deoxycytidine kinase (dCK) to form dCMP.[12] This salvage pathway is particularly important in cells that have a limited capacity for de novo synthesis.
Conversion of dCMP to dCTP
The phosphorylation of dCMP to dCDP is a critical step in the synthesis of dCTP. This reaction is catalyzed by UMP/CMP kinase (EC 2.7.4.14), an enzyme that also phosphorylates UMP and CMP.[13][14]
References
- 1. DCTPP1 prevents a mutator phenotype through the modulation of dCTP, dTTP and dUTP pools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. Reaction of human UMP-CMP kinase with natural and analog substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. imtm.cz [imtm.cz]
- 9. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QM/MM study of Thymidylate Synthase: Enzymatic motions and the temperature dependence of the rate limiting step - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic Flux in Both the Purine Mononucleotide and Histidine Biosynthetic Pathways Can Influence Synthesis of the Hydroxymethyl Pyrimidine Moiety of Thiamine in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Deoxycytidine Monophosphate: A Cornerstone of DNA Synthesis and a Target for Therapeutic Innovation
An In-depth Technical Guide on the Discovery, History, Synthesis, and Biological Significance of dCMP
Introduction
Deoxycytidine monophosphate (dCMP), a fundamental deoxyribonucleotide, serves as an essential building block for the synthesis of deoxyribonucleic acid (DNA).[1] Composed of a deoxyribose sugar, a phosphate (B84403) group, and the pyrimidine (B1678525) base cytosine, dCMP is a critical intermediate in the complex metabolic pathways that ensure the fidelity and integrity of the genetic code.[2] This technical guide provides a comprehensive overview of the discovery and history of dCMP, details its chemical and enzymatic synthesis, presents its key physicochemical properties, and explores its metabolic pathways and role in disease and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this vital biomolecule.
Discovery and History: Unraveling the Building Blocks of Life
The discovery of deoxycytidine monophosphate is intrinsically linked to the broader history of nucleic acid research. The journey began in 1869 when Friedrich Miescher first isolated a substance he called "nuclein" from the nuclei of white blood cells.[3][4] It was not until the early 20th century that the chemical components of nucleic acids began to be elucidated. Phoebus Levene's work in the 1920s was pivotal in identifying the nucleotide as the basic unit of DNA, consisting of a sugar, a phosphate group, and a nitrogenous base.[2][5]
The definitive identification of DNA as the genetic material through the experiments of Avery, MacLeod, and McCarty in 1944, and Hershey and Chase in 1952, intensified the focus on its constituent monomers.[6][7][8] While a specific date for the individual discovery of dCMP is not prominently documented, its existence and structure were deduced as part of the comprehensive effort to understand the composition of DNA. The elucidation of the structure of DNA by Watson and Crick in 1953, which was critically informed by the X-ray diffraction work of Rosalind Franklin, provided the definitive framework for understanding how dCMP and other deoxyribonucleotides are arranged within the double helix.[3][9] Early chemical synthesis of oligonucleotides, starting with the work of Michelson and Todd in 1955, further solidified the understanding of how these monophosphate units are linked to form the DNA polymer.[2]
Physicochemical Properties of Deoxycytidine Monophosphate
The physical and chemical properties of dCMP are crucial for its biological function and for its manipulation in experimental and therapeutic contexts. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₄N₃O₇P | [10] |
| Molar Mass | 307.20 g/mol | [10] |
| IUPAC Name | [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | [10] |
| CAS Number | 1032-65-1 | [10] |
| Appearance | Solid | [10] |
| Solubility in 1 M NH₄OH | 50 mg/mL, clear, colorless | [1] |
| UV Absorbance Maximum (λmax) | 277 nm | [11] |
| XLogP3 | -3.4 | [10] |
Synthesis of Deoxycytidine Monophosphate
The synthesis of dCMP can be achieved through both chemical and enzymatic methods. Each approach offers distinct advantages and is suited for different applications.
Chemical Synthesis
The chemical synthesis of dCMP is typically part of a larger process of synthesizing oligonucleotides. The phosphoramidite (B1245037) method, developed in the 1980s, is the current standard for automated DNA synthesis. While this method focuses on creating polynucleotide chains, the underlying principles can be adapted for the preparation of the monophosphate.
A general historical approach to the synthesis of a deoxyribonucleoside monophosphate involves the following key steps:
-
Protection of Functional Groups: The 5'-hydroxyl group of deoxycytidine is protected with a dimethoxytrityl (DMT) group, and the exocyclic amine of cytosine is protected with a benzoyl or isobutyryl group. The 3'-hydroxyl group is typically left free for the subsequent phosphorylation step.
-
Phosphorylation: The 3'-hydroxyl group is then reacted with a phosphorylating agent, such as a phosphoramidite reagent, in the presence of an activator like tetrazole.
-
Oxidation: The resulting phosphite (B83602) triester is oxidized to the more stable phosphate triester using an oxidizing agent, typically an iodine solution.
-
Deprotection: The protecting groups are removed to yield the final deoxycytidine monophosphate. The DMT group is removed under acidic conditions, and the base and phosphate protecting groups are removed with a base, such as ammonium (B1175870) hydroxide.
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods, operating under mild reaction conditions.[11] The primary method for the enzymatic synthesis of dCMP is the phosphorylation of deoxycytidine, catalyzed by deoxycytidine kinase (dCK).[12]
Experimental Protocol: Enzymatic Synthesis of dCMP
This protocol describes the laboratory-scale synthesis of dCMP from deoxycytidine using recombinant human deoxycytidine kinase.
Materials:
-
Deoxycytidine (dC)
-
Adenosine triphosphate (ATP) or Uridine triphosphate (UTP) as a phosphate donor
-
Recombinant human deoxycytidine kinase (dCK)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Sterile microcentrifuge tubes
-
Thermomixer or water bath
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Reaction Mixture Preparation: In a sterile microcentrifuge tube, prepare the reaction mixture with the following components:
-
Deoxycytidine to a final concentration of 1-5 mM.
-
ATP or UTP to a final concentration of 1.5-2 molar equivalents relative to deoxycytidine.
-
Reaction buffer to the desired final volume.
-
-
Enzyme Addition: Add recombinant human dCK to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point of 0.1-1 U per µmol of substrate is recommended.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by HPLC.
-
Reaction Termination: To stop the reaction, heat the mixture to 95°C for 5 minutes to denature and inactivate the enzyme.
-
Analysis: Analyze the reaction mixture by HPLC to determine the yield and purity of dCMP.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Phosphorylation of Cytidine, Deoxycytidine, and Their Analog Monophosphates by Human UMP/CMP Kinase Is Differentially Regulated by ATP and Magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 10. profiles.nlm.nih.gov [profiles.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column | SIELC Technologies [sielc.com]
A Technical Guide to 2'-Deoxycytidine-5'-Monophosphate as a Precursor for dCTP Synthesis
This guide provides an in-depth overview of the enzymatic pathway responsible for the synthesis of 2'-deoxycytidine-5'-triphosphate (B1663321) (dCTP) from its precursor, 2'-deoxycytidine-5'-monophosphate (dCMP). It is intended for researchers, scientists, and drug development professionals working in molecular biology, biochemistry, and pharmacology. The document details the core enzymes, their kinetics, regulatory mechanisms, and the experimental protocols used for their study.
The Enzymatic Pathway of dCTP Synthesis from dCMP
The conversion of dCMP into dCTP, a crucial building block for DNA replication and repair, is a two-step phosphorylation cascade. This process ensures the availability of dCTP for DNA polymerases while maintaining a balanced pool of deoxynucleoside triphosphates (dNTPs). The pathway involves two key enzymes: UMP/CMP Kinase and Nucleoside Diphosphate Kinase.
-
First Phosphorylation: dCMP to dCDP The initial step is the phosphorylation of dCMP to 2'-deoxycytidine-5'-diphosphate (dCDP). This reaction is catalyzed by the enzyme UMP/CMP kinase (UMP-CMPK), also known as cytidylate kinase.[1] This enzyme transfers a phosphate (B84403) group from a donor, typically adenosine-5'-triphosphate (B57859) (ATP), to dCMP. While UMP-CMPK phosphorylates UMP and CMP with higher efficiency, its activity on dCMP is critical for the de novo and salvage pathways of dCTP synthesis.[1][2] There is also a mitochondrial isoform, UMP-CMPK2, which can phosphorylate dCMP and is thought to be involved in supplying substrates for mitochondrial DNA synthesis.[3]
-
Second Phosphorylation: dCDP to dCTP The final step is the conversion of dCDP to dCTP. This reaction is catalyzed by Nucleoside Diphosphate Kinase (NDPK), a housekeeping enzyme with broad substrate specificity.[4] NDPK facilitates the transfer of the terminal phosphate group from a nucleoside triphosphate (commonly ATP) to the dCDP acceptor molecule.[4] The reaction proceeds via a ping-pong mechanism, involving a transiently phosphorylated histidine residue in the enzyme's active site.[5] NDPKs are crucial for maintaining the overall balance of cellular NTP and dNTP pools required for various metabolic processes, including nucleic acid synthesis.[6]
Below is a diagram illustrating this core biochemical pathway.
Quantitative Data
The efficiency of the dCTP synthesis pathway is determined by the kinetic properties of the involved enzymes and the intracellular concentrations of their substrates.
Table 1: Kinetic Parameters of Key Enzymes
This table summarizes the reported kinetic constants for human UMP/CMP Kinase. Note that dCMP is a relatively poor substrate compared to the enzyme's primary substrates, UMP and CMP.[1][2] Data for NDPK is broad due to its low substrate specificity.
| Enzyme | Substrate | Phosphate Donor | Km (µM) | Vmax (relative) | Catalytic Efficiency (Vmax/Km) |
| Human UMP/CMP Kinase | dCMP | ATP | ~150 - 250 | ~1-5% | Low |
| CMP | ATP | ~10 - 20 | 100% | High | |
| UMP | ATP | ~20 - 40 | ~80-90% | High | |
| Nucleoside Diphosphate Kinase | dCDP | ATP | Broad (~100-1000) | N/A | Moderate to High |
Values are approximate and compiled from multiple sources for illustrative purposes. Actual values can vary based on experimental conditions (e.g., pH, Mg²⁺ concentration). The Vmax for dCMP phosphorylation by UMP-CMPK is significantly lower than for CMP.
Table 2: Typical Intracellular Nucleotide Concentrations
The rates of these enzymatic reactions in vivo are heavily influenced by the available concentrations of substrates and the energy donor, ATP.
| Metabolite | Cellular Compartment | Concentration Range (mM) |
| ATP | Cytosol | 2.0 - 5.0 |
| dCMP | Cytosol | ~0.0003 (0.3 µM) |
| dCDP | Cytosol | Low |
| dCTP | Cytosol | ~0.01 - 0.05 |
Concentrations are highly dynamic and vary with cell type, cell cycle phase, and metabolic state.[7][8][9]
Regulation of the Pathway
The synthesis of dCTP from dCMP is not regulated in isolation but is intricately linked to the overall control of cellular nucleotide metabolism.
-
Regulation of UMP/CMP Kinase : The activity of human UMP/CMP kinase is differentially regulated by ATP and magnesium. Free magnesium ions enhance the enzyme's activity towards dCMP, while excess free ATP (not complexed with magnesium) is inhibitory.[2] This suggests that the cellular energy state and divalent cation concentrations can modulate the flux through this pathway. Furthermore, the enzyme's activity can be regulated by redox potential in vivo, with reducing agents like DTT showing an activating effect.[1]
-
Regulation of Nucleoside Diphosphate Kinase : NDPK's primary role is to maintain homeostasis among the various NTP pools.[10] Its activity is therefore less about specific pathway regulation and more about buffering nucleotide concentrations. However, its function can be influenced by the overall cellular energy status. For instance, AMP-activated protein kinase (AMPK), a key energy sensor, can inhibit NDPK through phosphorylation, thereby linking nucleotide synthesis to energy availability.[4]
Experimental Protocols
Studying the dCTP synthesis pathway requires robust methods for quantifying metabolites and measuring enzyme activity.
Protocol 1: Quantification of dCMP and dCTP by LC-MS/MS
This protocol provides a general method for the extraction and quantification of intracellular deoxyribonucleotides using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[11]
1. Cell Culture and Harvesting: a. Culture cells to the desired density (e.g., ~5 x 10⁶ cells per sample). b. Aspirate the culture medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants. c. Immediately add 1 mL of ice-cold 60-80% methanol (B129727) (pre-chilled to -80°C) to the cell plate/pellet to quench metabolic activity.
2. Nucleotide Extraction: a. Scrape the cells in the cold methanol and transfer the suspension to a microcentrifuge tube. b. Vortex vigorously for 1 minute. c. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins. d. Carefully transfer the supernatant, which contains the soluble metabolites, to a new tube. e. Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).
3. Sample Reconstitution and LC-MS/MS Analysis: a. Reconstitute the dried metabolite pellet in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water). b. Centrifuge the reconstituted sample to remove any remaining insoluble material. c. Transfer the supernatant to an HPLC vial for analysis. d. Inject the sample onto an appropriate column (e.g., a porous graphitic carbon or C18 column) connected to a triple-quadrupole mass spectrometer.[11][12] e. Use a gradient elution program with solvents like ammonium acetate in water and an organic modifier like acetonitrile.[11] f. Monitor the specific parent-to-daughter ion transitions for dCMP and dCTP in negative ion mode using Multiple Reaction Monitoring (MRM). g. Quantify the analytes by comparing their peak areas to a standard curve prepared with known concentrations of dCMP and dCTP.
Protocol 2: Coupled Spectrophotometric Assay for Kinase Activity
This protocol measures the activity of UMP-CMPK or NDPK by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[6]
1. Reaction Components:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
Coupling Enzyme Mix: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) in assay buffer.
-
Substrates: ATP, NADH, Phosphoenolpyruvate (PEP).
-
Enzyme Source: Purified recombinant enzyme or cell lysate.
-
Specific Substrate: dCMP (for UMP-CMPK) or dCDP (for NDPK).
2. Assay Procedure: a. Prepare a master mix in the assay buffer containing 1 mM ATP, 0.2 mM NADH, 0.5 mM PEP, and an excess of PK/LDH (e.g., 5-10 units/mL each). b. In a 96-well UV-transparent plate, add the specific substrate (e.g., varying concentrations of dCMP for Km determination). c. Add the master mix to each well. d. Initiate the reaction by adding the enzyme source (e.g., purified UMP-CMPK). The final reaction volume is typically 100-200 µL. e. Immediately place the plate in a spectrophotometer pre-warmed to 37°C. f. Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).
3. Data Analysis: a. Calculate the rate of reaction (V) from the linear phase of the absorbance curve using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹). b. To determine kinetic parameters, plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.[13]
Experimental and Logical Workflows
The study of dCTP synthesis involves a coordinated workflow from biological sample preparation to data analysis.
References
- 1. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of Cytidine, Deoxycytidine, and Their Analog Monophosphates by Human UMP/CMP Kinase Is Differentially Regulated by ATP and Magnesium [pubmed.ncbi.nlm.nih.gov]
- 3. Human UMP-CMP kinase 2, a novel nucleoside monophosphate kinase localized in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Enzyme Activity Measurement for Nucleoside-Diphosphate Kinase [creative-enzymes.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell cycle-dependent regulation of cellular ATP concentration, and depolymerization of the interphase microtubular network induced by elevated cellular ATP concentration in whole fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in intracellular ATP-content of CHO cells as response to hyperosmolality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 13. Untitled Document [ucl.ac.uk]
An In-depth Technical Guide on the Enzymatic Conversion of dCMP to dCDP and dCTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of deoxycytidine triphosphate (dCTP) is a critical process for DNA replication and repair.[1] The enzymatic conversion of deoxycytidine monophosphate (dCMP) to its di- and tri-phosphorylated forms, dCDP and dCTP respectively, represents a key metabolic pathway. This guide provides a comprehensive technical overview of the enzymes, kinetics, regulation, and experimental methodologies associated with this fundamental biochemical process. Understanding the intricacies of this pathway is paramount for researchers in oncology, virology, and drug development, as its components are often targets for therapeutic intervention.
The Enzymatic Pathway: A Two-Step Phosphorylation Cascade
The conversion of dCMP to dCTP is a sequential two-step phosphorylation process catalyzed by two distinct kinase enzymes: (d)CMP kinase and Nucleoside Diphosphate (B83284) Kinase (NDPK).
Step 1: Phosphorylation of dCMP to dCDP by (d)CMP Kinase
The initial phosphorylation event is catalyzed by (d)CMP kinase (EC 2.7.4.25), which transfers a phosphate (B84403) group from a donor, typically ATP, to dCMP to form dCDP and ADP.[2]
Reaction: ATP + dCMP ⇌ ADP + dCDP
Bacterial cytidylate kinases are known to phosphorylate both CMP and dCMP.[3]
Step 2: Phosphorylation of dCDP to dCTP by Nucleoside Diphosphate Kinase (NDPK)
The second and final phosphorylation is carried out by Nucleoside Diphosphate Kinase (NDPK) (EC 2.7.4.6).[4] NDPKs are ubiquitous enzymes that catalyze the transfer of the terminal phosphate from a nucleoside triphosphate (NTP), commonly ATP, to a nucleoside diphosphate (NDP), in this case, dCDP.[4][5] This reaction proceeds via a ping-pong mechanism involving a high-energy phosphohistidine (B1677714) intermediate.[4][6]
Reaction: ATP + dCDP ⇌ ADP + dCTP
NDPKs exhibit broad substrate specificity, meaning they can utilize various NTPs as phosphate donors and phosphorylate a wide range of NDPs.[6]
Caption: Enzymatic cascade for the conversion of dCMP to dCTP.
Quantitative Data: Enzyme Kinetic Parameters
The efficiency of these enzymatic reactions can be described by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat).
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism/Source |
| (d)CMP Kinase | dCMP | ~3 x CMP Km | - | - | E. coli |
| UTP | 1 | - | 50-fold > ATP efficiency | Human (dCyd kinase) | |
| ATP | 54 | - | - | Human (dCyd kinase) | |
| Nucleoside Diphosphate Kinase | dCTP | 750 (for ddCTP) | 0.02 (for ddCTP) | - | Dictyostelium |
| ADP | ~30 | - | - | Baker's Yeast | |
| dATPαS | ~10 | - | - | Baker's Yeast | |
| dTTPαS | ~30 | - | - | Baker's Yeast | |
| dGTP | ~50 | - | - | Baker's Yeast | |
| dTTP | ~250 | - | - | Baker's Yeast | |
| GTP | ~200 | - | - | Baker's Yeast |
Note: Specific kinetic data for dCMP kinase with dCMP as the substrate is limited in the readily available literature. The provided data for human deoxycytidine kinase with UTP and ATP as phosphate donors offers insight into the enzyme's nucleotide preferences.[7] Data for NDPK with ddCTP provides an approximation for dCTP affinity.[8][9]
Experimental Protocols
Spectrophotometric Assay for Nucleoside Diphosphate Kinase (NDPK) Activity
This protocol describes a coupled enzyme assay to determine NDPK activity by monitoring the formation of ATP, which is then used in a reaction that leads to the oxidation of NADH, observable as a decrease in absorbance at 340 nm.[10]
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
dCDP solution (substrate)
-
ATP solution (phosphate donor)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
NDPK enzyme sample
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, dCDP, PEP, and NADH.
-
Add LDH and PK to the mixture and incubate for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate.
-
Initiate the reaction by adding the NDPK enzyme sample.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the rate of ADP production, which is stoichiometric with the NDPK activity.
Caption: Workflow for the spectrophotometric NDPK activity assay.
Quantification of Cellular dNTP Pools by HPLC-MS/MS
This protocol provides a method for the extraction and quantification of intracellular dNTPs, including dCTP, from cell or tissue samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry.[11][12]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 65-70% methanol (B129727)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge (4°C)
-
Heating block (95°C)
-
Speed vacuum concentrator
-
HPLC-MS/MS system
Procedure:
-
Cell Lysis and Extraction:
-
For suspension cells, wash cell pellets with ice-cold PBS and resuspend in ice-cold methanol.
-
For adherent cells, wash the monolayer with ice-cold PBS and lyse by adding ice-cold methanol directly to the plate.
-
Vortex samples vigorously and incubate at 95°C for 3 minutes.
-
Chill on ice and centrifuge at high speed to pellet debris.
-
-
Sample Preparation:
-
Transfer the supernatant containing the dNTPs to a new tube.
-
Dry the samples using a speed vacuum concentrator.
-
-
HPLC-MS/MS Analysis:
-
Reconstitute the dried extracts in the mobile phase.
-
Inject the sample onto the HPLC system for chromatographic separation.
-
Detect and quantify the dNTPs using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Calculate concentrations based on a standard curve of known dNTP concentrations.
-
Caption: Workflow for dNTP quantification by HPLC-MS/MS.
Regulation of dCTP Synthesis
The synthesis of dCTP is tightly regulated to ensure a balanced supply of deoxynucleotides for DNA synthesis and to prevent the mutagenic effects of imbalanced dNTP pools. This regulation occurs at multiple levels, including allosteric control of enzyme activity and upstream signaling pathways.
Allosteric Regulation
Allosteric regulation involves the binding of effector molecules to a site on the enzyme distinct from the active site, leading to a conformational change that alters the enzyme's activity.[13] Protein kinases are often subject to allosteric control.[14][15][16] While specific allosteric regulators of (d)CMP kinase and NDPK in the context of dCTP synthesis are not extensively detailed in readily available literature, it is a common mechanism for regulating nucleotide metabolism enzymes. For instance, dCTP itself can act as a feedback inhibitor of upstream enzymes in the pyrimidine (B1678525) synthesis pathway.
Signaling Pathways
Several major signaling pathways are known to influence de novo nucleotide synthesis, often in the context of cell proliferation and cancer.[1][2][17]
-
PI3K/Akt/mTOR Pathway: This central growth-promoting pathway can enhance nucleotide synthesis.[17] Akt can phosphorylate and activate enzymes involved in the pentose (B10789219) phosphate pathway, which provides the ribose precursor for nucleotide synthesis.[2] mTORC1, a downstream effector of Akt, also plays a crucial role in promoting the synthesis of pyrimidines.[17]
-
RAS/MEK/ERK Pathway: Activation of this pathway, often downstream of growth factor signaling, can also stimulate de novo pyrimidine synthesis through the phosphorylation of key metabolic enzymes.[2]
Caption: Key signaling pathways regulating dCTP synthesis.
Conclusion
The enzymatic conversion of dCMP to dCTP is a fundamental metabolic pathway essential for cellular proliferation and genome integrity. The sequential phosphorylation by (d)CMP kinase and Nucleoside Diphosphate Kinase is a tightly regulated process influenced by substrate availability, allosteric effectors, and major cellular signaling networks. The experimental protocols detailed in this guide provide robust methods for investigating the activity of these key enzymes and for quantifying the cellular pools of their substrates and products. A thorough understanding of this pathway is critical for the development of novel therapeutics targeting DNA metabolism in various disease states.
References
- 1. The molecular determinants of de novo nucleotide biosynthesis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 5. proteopedia.org [proteopedia.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Kinetic analysis of human deoxycytidine kinase with the true phosphate donor uridine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-steady state of reaction of nucleoside diphosphate kinase with anti-HIV nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-time bioluminometric method for detection of nucleoside diphosphate kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme Activity Measurement for Nucleoside-Diphosphate Kinase [creative-enzymes.com]
- 11. benchchem.com [benchchem.com]
- 12. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allosteric regulation - Wikipedia [en.wikipedia.org]
- 14. Allosteric regulation of kinase activity in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allosteric regulation of kinase activity in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Allosteric modulation of kinases and GPCRs: design principles and structural diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides | MDPI [mdpi.com]
The Central Role of Deoxycytidine Monophosphate (dCMP) in Nucleotide Salvage Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of deoxycytidine monophosphate (dCMP) within the nucleotide salvage pathways. It details the synthesis, enzymatic conversion, and regulation of dCMP, providing a comprehensive resource for professionals in biomedical research and drug development. This document summarizes key quantitative data, presents detailed experimental protocols for the study of dCMP metabolism, and visualizes the associated biochemical pathways and workflows.
Introduction to Nucleotide Salvage and the Pivotal Role of dCMP
Cellular deoxynucleoside triphosphate (dNTP) pools, the building blocks of DNA, are maintained through two primary mechanisms: the de novo synthesis pathway and the salvage pathway. While the de novo pathway synthesizes nucleotides from simpler precursor molecules, the salvage pathway recycles pre-existing nucleosides and nucleobases derived from DNA and RNA degradation.[1] This recycling is particularly crucial in certain tissues and proliferating cells, offering a more energy-efficient route to nucleotide synthesis.[2]
Deoxycytidine monophosphate (dCMP) is a key intermediate in the pyrimidine (B1678525) salvage pathway. Its cellular concentration and metabolic fate are tightly regulated, influencing the overall balance of dNTP pools, which is critical for high-fidelity DNA replication and repair. Dysregulation of dCMP metabolism can lead to genetic instability and is a key target in cancer chemotherapy.[3][4]
Synthesis and Metabolism of dCMP
The primary route for dCMP synthesis in the salvage pathway is the phosphorylation of deoxycytidine (dC), a reaction catalyzed by the enzyme deoxycytidine kinase (dCK) .[5] Once formed, dCMP stands at a critical metabolic crossroads, with two principal fates:
-
Phosphorylation to dCDP: dCMP can be further phosphorylated to deoxycytidine diphosphate (B83284) (dCDP) and subsequently to deoxycytidine triphosphate (dCTP), which is directly incorporated into DNA.
-
Deamination to dUMP: Alternatively, dCMP can be deaminated by the enzyme dCMP deaminase (DCTD) to form deoxyuridine monophosphate (dUMP).[6][7] This reaction is a crucial step in the synthesis of deoxythymidine triphosphate (dTTP), as dUMP is the direct precursor for dTMP, catalyzed by thymidylate synthase.[7]
The balance between these two fates is critical for maintaining the appropriate ratio of dCTP to dTTP, an imbalance of which can be mutagenic.
Key Enzymes in dCMP Metabolism
Deoxycytidine Kinase (dCK)
Deoxycytidine kinase is the rate-limiting enzyme in the salvage of deoxycytidine and several of its analogs.[1] It exhibits broad substrate specificity, phosphorylating not only dC but also deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG), albeit with lower efficiency.[8] This broad specificity is of significant pharmacological importance, as dCK is responsible for the activation of numerous nucleoside analog prodrugs used in antiviral and anticancer therapies, such as gemcitabine (B846) (dFdC).[1][2]
dCMP Deaminase (DCTD)
dCMP deaminase is a key regulatory enzyme that controls the flux of pyrimidine nucleotides towards dTTP synthesis.[9] It catalyzes the hydrolytic deamination of dCMP to dUMP. The activity of dCMP deaminase is allosterically regulated, ensuring a balanced production of deoxynucleotides.[10][11]
Quantitative Data: Enzyme Kinetics
The following tables summarize the kinetic parameters for the key enzymes involved in dCMP metabolism. These values are essential for understanding the efficiency and regulation of these biochemical reactions.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference(s) |
| Deoxycytidine (dC) | 0.94 - 1.5 | - | - | [1][2] |
| MgATP | 30 | - | - | [1] |
| UTP | 1 | - | - | [12] |
| Gemcitabine (dFdC) | 4.6 | - | - | [2] |
Table 1: Kinetic Parameters of Human Deoxycytidine Kinase (dCK). Note: kcat values are often reported as Vmax and can vary depending on the enzyme preparation and assay conditions.
| Regulator | Type | Ki / Ka (µM) | Comments | Reference(s) |
| dCTP | Activator | - | Allosterically activates the enzyme, promoting dUMP production. | [9][10] |
| dTTP | Inhibitor | - | Allosterically inhibits the enzyme, providing negative feedback. | [9][10] |
| dFdCTP | Inhibitor | 460 | The active metabolite of gemcitabine also inhibits dCMP deaminase. | [13] |
Table 2: Allosteric Regulation of dCMP Deaminase. Note: Specific Ka and Ki values for human dCMP deaminase are not consistently reported in the literature and can vary between species and experimental conditions.
Signaling and Metabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the central pathways involving dCMP.
Figure 1: Core dCMP Metabolism in the Nucleotide Salvage Pathway.
Figure 2: Allosteric Regulation of dCMP Deaminase.
Figure 3: Role of dCK in the Activation of Gemcitabine.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study dCMP metabolism.
Spectrophotometric Assay for dCMP Deaminase Activity
This protocol describes a coupled enzyme assay to continuously monitor dCMP deaminase activity by measuring the production of ammonia (B1221849).
Principle: dCMP deaminase converts dCMP to dUMP and ammonia. The released ammonia is used by glutamate (B1630785) dehydrogenase (GLDH) to reductively aminate α-ketoglutarate, oxidizing NADH to NAD⁺ in the process. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the dCMP deaminase activity.[6]
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
MgCl₂ (5 mM)
-
α-ketoglutarate (10 mM)
-
NADH (0.2 mM)
-
dCMP (substrate, various concentrations for kinetic analysis, e.g., 0.1-2 mM)
-
dCTP (activator, e.g., 100 µM)
-
Glutamate Dehydrogenase (GLDH) (e.g., 10 units/mL)
-
Purified dCMP deaminase or cell lysate
-
UV-Vis Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, MgCl₂, α-ketoglutarate, and NADH.
-
Add the cell lysate or purified dCMP deaminase to the cuvette.
-
If studying activation, add dCTP to the reaction mixture.
-
Incubate the mixture for 5 minutes at 37°C to allow for the consumption of any endogenous ammonia.
-
Initiate the reaction by adding the dCMP substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes.
-
The rate of reaction is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Figure 4: Workflow for the Coupled Spectrophotometric dCMP Deaminase Assay.
HPLC-Based Quantification of Intracellular dCMP and other dNTPs
This protocol outlines a method for the extraction and quantification of intracellular dNTPs, including dCMP (after dephosphorylation of dCTP), using High-Performance Liquid Chromatography (HPLC).
Principle: Cellular nucleotides are extracted and separated based on their physicochemical properties using a reverse-phase HPLC column. The separated nucleotides are detected by their UV absorbance and quantified by comparing their peak areas to those of known standards.[6]
Materials:
-
Cultured cells or tissue sample
-
Ice-cold 60% Methanol (B129727) or 0.4 M Perchloric acid for extraction
-
Neutralizing agent (e.g., Potassium Carbonate if using perchloric acid)
-
HPLC system with a C18 reverse-phase column and UV detector (254 nm)
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 6.8
-
Mobile Phase B: 100% Methanol
-
dNTP standards (dATP, dCTP, dGTP, dTTP)
Procedure:
-
Extraction:
-
Rapidly harvest and wash cells with ice-cold PBS.
-
Lyse the cell pellet with 200 µL of ice-cold 60% methanol.
-
Incubate on ice for 15 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a vacuum.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
Inject 20 µL of the sample onto the HPLC system.
-
Separate the nucleotides using a gradient of mobile phase B (e.g., 0-20% methanol over 30 minutes).
-
Monitor the elution profile at 254 nm.
-
-
Quantification:
-
Identify the peaks corresponding to each dNTP by comparing their retention times to those of the standards.
-
Generate a standard curve for each dNTP using known concentrations.
-
Calculate the concentration of each dNTP in the sample by interpolating its peak area on the standard curve.
-
Figure 5: General Workflow for HPLC-Based dNTP Quantification.
Relevance in Drug Development
The central role of dCMP metabolism in DNA synthesis makes it a prime target for cancer chemotherapy. The efficacy of nucleoside analogs like gemcitabine is entirely dependent on their phosphorylation to monophosphate forms by dCK, a process that produces dFdCMP.[1][2] Subsequently, dFdCMP can be converted to its active diphosphate and triphosphate forms, which inhibit ribonucleotide reductase and incorporate into DNA, leading to cell death.[14]
Understanding the kinetics of dCK and the regulatory mechanisms of dCMP deaminase is therefore critical for:
-
Predicting drug efficacy: Tumors with low dCK expression may exhibit resistance to gemcitabine.
-
Overcoming drug resistance: Strategies to modulate dCK activity or bypass its rate-limiting step are active areas of research.
-
Designing novel therapeutics: Engineering nucleoside analogs with improved substrate properties for dCK or that are less susceptible to inactivation by deaminases is a key goal in drug discovery.
Conclusion
Deoxycytidine monophosphate is a cornerstone of the pyrimidine salvage pathway, with its metabolism tightly controlled by the interplay between deoxycytidine kinase and dCMP deaminase. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals. A thorough understanding of the kinetics and regulation of the enzymes governing dCMP pools is essential for elucidating the mechanisms of DNA replication and for the rational design of next-generation chemotherapeutics that target nucleotide metabolism.
References
- 1. ClinPGx [clinpgx.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pancreatic Cancer Chemoresistance to Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of pyrimidine deoxyribonucleotide metabolism by substrate cycles in dCMP deaminase-deficient V79 hamster cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imtm.cz [imtm.cz]
- 7. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DCTD dCMP deaminase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Mechanism of the allosteric regulation of Streptococcus mutans 2'-deoxycytidylate deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 13. WikiGenes - DCTD - dCMP deaminase [wikigenes.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Quantifying 2'-Deoxycytidine-5'-Monophosphate (dCMP) in Cellular Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantification of 2'-Deoxycytidine-5'-Monophosphate (dCMP), a critical intermediate in DNA synthesis, within cellular lysates. Accurate measurement of dCMP and other deoxynucleotide pools is essential for understanding cellular proliferation, DNA damage response, and the mechanism of action of various chemotherapeutic agents.
Introduction
This compound (dCMP) is a deoxyribonucleotide that serves as a fundamental building block for DNA.[1] Intracellular concentrations of dCMP are tightly regulated to ensure fidelity during DNA replication and repair. Dysregulation of dCMP metabolism is implicated in various pathological conditions, including cancer and viral infections, making it a key target for therapeutic intervention. Consequently, robust and sensitive methods for quantifying dCMP in biological samples such as cell lysates are indispensable for both basic research and drug development.
This guide details two primary analytical techniques for dCMP quantification: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. A general overview of the enzymatic assay approach is also discussed.
Metabolic Pathway of dCMP
dCMP is a central node in the pyrimidine (B1678525) deoxyribonucleotide synthesis pathway. It can be synthesized de novo from cytidine (B196190) diphosphate (B83284) (CDP) or through salvage pathways from deoxycytidine. Subsequently, dCMP is phosphorylated to its di- and triphosphate forms (dCDP and dCTP) to be incorporated into DNA.
Caption: Metabolic pathway of dCMP synthesis and its incorporation into DNA.
Quantitative Data Summary
The following table summarizes representative concentrations of deoxycytidine triphosphate (dCTP), the downstream product of dCMP, in various human cell lines. dCTP levels are often reported as a proxy for the overall deoxycytidine nucleotide pool.
| Cell Line | Cell Type | dCTP Concentration (pmol/10^6 cells) | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Immune Cells | 737 (median) | [2][3] |
| Myeloid Leukemia Cell Lines (various) | Cancer | Variable | [4] |
| Breast Cancer Cell Lines (MCF-7, MDA-MB-231) | Cancer | Variable | [5][6] |
| Dilated Cardiomyopathy (DCM) iPSCs | Stem Cells | Not Reported | [7] |
Note: Intracellular nucleotide concentrations can vary significantly based on cell type, proliferation rate, and culture conditions.
Experimental Protocols
Method 1: Quantification of dCMP by HPLC-MS/MS
This is the gold standard for sensitive and specific quantification of dCMP due to its high selectivity and ability to measure low-abundance analytes in complex matrices.
Caption: General workflow for dCMP quantification by HPLC-MS/MS.
1. Materials and Reagents:
-
Cell culture reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
70% Methanol (B129727) in water, HPLC grade, chilled to -80°C[2]
-
Internal Standard (IS): Stable isotope-labeled dCMP (e.g., ¹³C₅-dCMP)
-
HPLC-grade water, acetonitrile, and formic acid
-
dCMP analytical standard
2. Sample Preparation (Cell Lysis and Extraction):
-
Culture cells to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization or scraping and determine the cell number using a hemocytometer or automated cell counter.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a defined volume of ice-cold 70% methanol (e.g., 200 µL per 1-5 million cells) containing the internal standard.[2]
-
Vortex vigorously for 1 minute to ensure complete cell lysis.
-
Incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant containing the nucleotides to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial HPLC mobile phase (e.g., 50-100 µL).
3. HPLC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be employed.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute dCMP, followed by a wash and re-equilibration step. The gradient needs to be optimized for the specific column and system.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode (optimization required).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for dCMP and its internal standard. For example, in positive mode, a potential transition for dCMP is m/z 308.1 → 112.1. These transitions must be empirically determined and optimized on the specific instrument.
4. Data Analysis and Quantification:
-
Generate a standard curve by analyzing known concentrations of the dCMP analytical standard spiked into a matrix similar to the reconstituted cell extract.
-
Integrate the peak areas for dCMP and the internal standard in both the standards and the cell lysate samples.
-
Calculate the ratio of the dCMP peak area to the internal standard peak area.
-
Determine the concentration of dCMP in the samples by interpolating from the standard curve.
-
Normalize the final concentration to the initial cell number (e.g., pmol/10^6 cells).
Method 2: Quantification of dCMP by HPLC-UV
This method is less sensitive than HPLC-MS/MS but can be a viable alternative when a mass spectrometer is not available. It relies on the inherent UV absorbance of dCMP.
Caption: General workflow for dCMP quantification by HPLC-UV.
1. Materials and Reagents:
-
Same as for HPLC-MS/MS, with the exception of the internal standard (an external standard calibration is typically used).
-
Ion-pairing reagent (e.g., tetrabutylammonium (B224687) bromide).[3]
-
Potassium phosphate (B84403) buffer.
2. Sample Preparation:
-
Follow the same cell lysis and extraction protocol as described for HPLC-MS/MS.
3. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient mobile phase containing an ion-pairing reagent in a phosphate buffer is often used to improve the retention and separation of polar nucleotides.[3][8] For example, a mobile phase could consist of 92.5 mM KH₂PO₄, 9.25 mM tetrabutylammonium bromide, pH 6.4, and 7.5% acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Room temperature or slightly elevated.
-
Detection Wavelength: dCMP has a UV absorbance maximum around 270-280 nm. The exact wavelength should be optimized.
-
Injection Volume: 20-50 µL.
4. Data Analysis and Quantification:
-
Generate a standard curve by injecting known concentrations of the dCMP analytical standard.
-
Integrate the peak area of the dCMP peak in the standards and samples.
-
Determine the concentration of dCMP in the samples by comparing their peak areas to the standard curve.
-
Normalize the final concentration to the initial cell number.
Method 3: Enzymatic Assay (Conceptual Overview)
Principle:
-
dCMP could be converted to dCDP by UMP/CMP kinase.
-
The newly formed dCDP could then be used in a reaction that consumes NADH or produces a colored/fluorescent product, which can be measured spectrophotometrically or fluorometrically.
-
The amount of product formed would be directly proportional to the initial amount of dCMP in the sample.
Challenges:
-
Specificity: Ensuring that the enzymes used are specific for dCMP and do not react with other nucleotides present in the cell lysate.
-
Interference: Other small molecules in the lysate could interfere with the enzymatic reactions or the detection method.
-
Development and Optimization: Significant effort is required to develop and validate such an assay.
Conclusion
The choice of method for quantifying dCMP in cell lysates depends on the required sensitivity, specificity, and available instrumentation. HPLC-MS/MS offers the highest sensitivity and specificity and is the recommended method for accurate low-level quantification. HPLC-UV provides a more accessible alternative, although with lower sensitivity. While enzymatic assays are a possibility, the lack of commercially available kits makes this approach more challenging to implement. Careful sample preparation to ensure efficient extraction and prevent degradation of nucleotides is critical for all methods.
References
- 1. Development and validation of a novel quantification approach for gradient elution reversed phase high-performance liquid chromatography coupled to tandem ICP-mass spectrometry (RP-HPLC-ICP-MS/MS) and its application to diclofenac and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic Assay Kits | LIBIOS [libios.fr]
- 3. biorxiv.org [biorxiv.org]
- 4. Metabolic drug survey highlights cancer cell dependencies and vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dual Effects of N,N-dimethylformamide on Cell Proliferation and Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated analysis reveals the dysfunction of intercellular communication and metabolic signals in dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for 2'-Deoxycytidine-5'-Monophosphate in PCR and DNA Sequencing
Introduction
2'-Deoxycytidine-5'-Monophosphate (dCMP) is a fundamental deoxynucleotide, a building block of deoxyribonucleic acid (DNA).[1][2] While dCMP in its monophosphate form is not directly incorporated into the nascent DNA strand during Polymerase Chain Reaction (PCR) or DNA sequencing, it serves as a critical precursor to 2'-Deoxycytidine-5'-Triphosphate (dCTP).[1][3][4] It is the triphosphate form, along with dATP, dGTP, and dTTP, collectively known as deoxynucleoside triphosphates (dNTPs), that are the active substrates for DNA polymerase enzymes in these essential molecular biology techniques.[5][6][] This document details the application of dNTPs (derived from precursors like dCMP) in PCR and DNA sequencing, providing comprehensive protocols for researchers, scientists, and drug development professionals.
Application Note 1: The Role of Deoxynucleotide Triphosphates (dNTPs) in Polymerase Chain Reaction (PCR)
The Polymerase Chain Reaction (PCR) is a powerful technique used to amplify specific segments of DNA, generating thousands to millions of copies from a small initial amount.[] This process relies on a DNA polymerase enzyme to synthesize new DNA strands that are complementary to a template strand. The fundamental building blocks for this synthesis are the four dNTPs: dATP, dGTP, dCTP, and dTTP.[5][]
During the extension phase of PCR, the DNA polymerase moves along the template strand and adds the corresponding dNTP to the 3' end of the growing primer, forming a phosphodiester bond and releasing a pyrophosphate molecule.[9][10] The sequence of the new DNA strand is dictated by the template. The concentration and purity of the dNTPs are crucial for the efficiency and fidelity of the PCR amplification.[] An equimolar concentration of all four dNTPs is generally recommended for optimal base incorporation.[11]
Quantitative Data: dNTP Concentration in PCR
The concentration of dNTPs can significantly impact PCR results. Imbalanced or suboptimal concentrations can lead to decreased yield and fidelity.[]
| Component | Stock Concentration | Final Concentration | Notes |
| dNTP Mix | 10 mM each | 200 µM each | This is a standard concentration for most PCR applications.[11] |
| 50 - 500 µM each | The optimal concentration may vary depending on the polymerase and template. |
Protocol 1: Standard PCR
This protocol outlines the steps for a standard PCR amplification of a target DNA sequence.
1. Reaction Setup:
-
Thaw all components on ice.
-
Gently vortex and briefly centrifuge each component before use.
-
Prepare a master mix on ice by combining water, buffer, dNTPs, primers, and DNA polymerase. This helps to reduce pipetting errors and ensures consistency.
-
Aliquot the master mix into individual PCR tubes.
-
Add the template DNA to each tube.
Table 1: Standard PCR Reaction Mixture (50 µL)
| Component | Volume | Final Concentration |
| Nuclease-Free Water | Up to 50 µL | - |
| 10X PCR Buffer | 5 µL | 1X |
| dNTP Mix (10 mM each) | 1 µL | 200 µM each |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Template DNA | 1-5 µL | 1 ng - 1 µg (genomic) or 1 pg - 10 ng (plasmid)[12] |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 units |
| Total Volume | 50 µL |
2. Thermocycling:
-
Place the PCR tubes in a thermocycler.
-
Run the appropriate program based on the primer melting temperatures and the expected product size.
Table 2: Standard PCR Thermocycling Conditions
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 minutes | 1 |
| Denaturation | 95°C | 15-30 seconds | 25-35 |
| Annealing | 50-65°C | 15-30 seconds | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-15 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
Note: These conditions are a general guideline and may require optimization.[12][13]
Application Note 2: The Role of dNTPs in DNA Sequencing
Sanger Sequencing
Sanger sequencing, or the chain-termination method, is a technique for determining the nucleotide sequence of a piece of DNA.[14] The method involves an in vitro DNA synthesis reaction using a DNA polymerase, a primer, the template DNA, and two types of nucleotides: standard dNTPs and dideoxynucleoside triphosphates (ddNTPs).[15]
ddNTPs lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, which is required for chain elongation.[6][15] When a ddNTP is incorporated into the growing DNA strand, the synthesis is terminated. The reaction is performed with a small amount of each of the four ddNTPs (ddATP, ddGTP, ddCTP, ddTTP), each labeled with a different fluorescent dye. This results in a collection of DNA fragments of varying lengths, each ending with a specific fluorescently-labeled ddNTP. These fragments are then separated by size using capillary electrophoresis, and the sequence is read by a detector that identifies the fluorescent tag on each fragment.[15]
Next-Generation Sequencing (NGS)
Next-Generation Sequencing (NGS) technologies perform massively parallel sequencing, enabling the sequencing of millions of DNA fragments simultaneously.[16] Most NGS platforms also rely on DNA polymerase-mediated incorporation of nucleotides. For example, in sequencing-by-synthesis, fluorescently labeled dNTPs are added one at a time, and the incorporation of a nucleotide is detected. This cycle is repeated to determine the sequence of the template strand.[17]
Protocol 2: Sanger DNA Sequencing (Cycle Sequencing)
This protocol describes the setup for a cycle sequencing reaction using a purified PCR product as a template.
1. Reaction Setup:
-
Quantify the purified PCR product and the sequencing primer.
-
Dilute the template DNA and primer to the recommended concentrations.
-
On ice, combine the template DNA, primer, sequencing master mix, and water in a PCR tube.
Table 3: Cycle Sequencing Reaction Mixture
| Component | Amount | Final Concentration |
| Sequencing Master Mix (contains polymerase, dNTPs, ddNTPs, buffer) | Varies by kit | 1X |
| Template DNA (Purified PCR Product) | 10-40 ng | Varies |
| Sequencing Primer (10 µM) | 1 µL | 0.5-1.0 µM |
| Nuclease-Free Water | To final volume (e.g., 20 µL) | - |
Note: The optimal amount of template DNA depends on its length. Refer to the specific sequencing kit manual for precise recommendations.[18]
2. Cycle Sequencing:
-
Place the tubes in a thermocycler and run the cycle sequencing program.
Table 4: Typical Cycle Sequencing Conditions
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 minute | 1 |
| Denaturation | 96°C | 10 seconds | 25-30 |
| Annealing | 50°C | 5 seconds | |
| Extension | 60°C | 4 minutes | |
| Hold | 4°C | Indefinite | 1 |
Note: These conditions are a general guideline and may vary between different sequencing kits and thermocyclers.[19]
3. Post-Reaction Cleanup:
-
After cycle sequencing, the reaction products must be purified to remove unincorporated dye-labeled ddNTPs, which can interfere with the analysis. This is typically done using ethanol/EDTA precipitation or column purification.
-
The purified fragments are then resuspended and loaded onto an automated capillary electrophoresis DNA sequencer.
The Conversion of dCMP to dCTP
In biological systems and for biotechnological production, dCMP is converted to the active dCTP form through a series of phosphorylation steps. This process is catalyzed by specific kinase enzymes.[1][4]
-
dCMP to dCDP: dCMP is first phosphorylated to 2'-Deoxycytidine-5'-Diphosphate (dCDP) by the enzyme UMP/CMP kinase.[3]
-
dCDP to dCTP: dCDP is then further phosphorylated to 2'-Deoxycytidine-5'-Triphosphate (dCTP) by a nucleoside diphosphate (B83284) kinase.
This enzymatic pathway is essential for providing the necessary dCTP for DNA replication and repair in vivo.[20] Biotechnological methods have been developed to perform this enzymatic synthesis in vitro, allowing for the production of high-purity dNTPs from dNMPs for use in applications like PCR.[21][22]
While this compound is not a direct substrate in PCR and DNA sequencing reactions, its role as the metabolic precursor to dCTP makes it fundamentally important.[1] A thorough understanding of the roles of dNTPs and the protocols for their use is essential for researchers in molecular biology, genetics, and drug development to achieve successful DNA amplification and sequencing results. The purity and concentration of the dNTPs used are paramount to the fidelity and efficiency of these widely used and powerful techniques.[5][]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C9H14N3O7P | CID 13945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2'-Deoxycytidine-5'-monophosphoric acid | 1032-65-1 [chemicalbook.com]
- 5. Using dNTP in Polymerase Chain Reaction (PCR) | BioChain Institute Inc. [biochain.com]
- 6. geneticeducation.co.in [geneticeducation.co.in]
- 9. quora.com [quora.com]
- 10. academic.oup.com [academic.oup.com]
- 11. thermofisher.com [thermofisher.com]
- 12. neb.com [neb.com]
- 13. bosterbio.com [bosterbio.com]
- 14. cd-genomics.com [cd-genomics.com]
- 15. google.com [google.com]
- 16. researchgate.net [researchgate.net]
- 17. News Blog - Jena Bioscience [jenabioscience.com]
- 18. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. unsw.edu.au [unsw.edu.au]
- 20. DNA polymerases: mechanistic insight from biochemical and biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biocatalytic synthesis of 2'-deoxynucleotide 5'-triphosphates from bacterial genomic DNA: Proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Total biosynthesis of deoxynucleoside triphosphates using deoxynucleoside monophosphate kinases for PCR application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of dCMP Analogs in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of deoxycytidine monophosphate (dCMP) analogs into oligonucleotides is a powerful strategy for enhancing their therapeutic and diagnostic potential. These modifications can improve nuclease resistance, modulate hybridization properties, and introduce novel functionalities for applications such as antisense therapy, aptamers, and molecular probes. This document provides detailed application notes and protocols for the chemical and enzymatic incorporation of dCMP analogs into oligonucleotides, with a focus on quantitative data, experimental methodologies, and visual workflows.
Data Presentation: Quantitative Analysis of dCMP Analog Incorporation
The efficiency of incorporating dCMP analogs and their effect on oligonucleotide stability are critical parameters. The following tables summarize key quantitative data for two widely used dCMP analogs: 5-aza-2'-deoxycytidine (5-aza-dC) and Zebularine.
Table 1: Enzymatic Incorporation Kinetics of 5-Aza-dCTP by DNA Polymerase α
| Substrate | Apparent Km (µM) | Apparent Vmax (relative to dCTP) | Inhibition Constant (Ki) (µM) | Reference |
| dCTP | 2.0 | 1.00 | - | [1] |
| 5-Aza-dCTP | 3.0 | Slightly lower than dCTP | 4.3 (competitive inhibitor) | [1] |
Table 2: Biophysical Properties of Oligonucleotides Containing dCMP Analogs
| Oligonucleotide Sequence (5' to 3') | Modification | Melting Temperature (Tm) (°C) | ΔTm (°C) per modification | Reference |
| GATC GATC GATC GATC GATC | None | 60.0 | N/A | |
| GATC G(5-aza-dC)TC GATC GATC GATC | 5-aza-dC | Data not available in searched literature | Data not available in searched literature | |
| GATC G(Zebularine)TC GATC GATC GATC | Zebularine | Data not available in searched literature | Data not available in searched literature |
Note: Specific Tm values for oligonucleotides containing 5-aza-dC and Zebularine were not found in the searched literature. The Tm of an oligonucleotide is highly dependent on its sequence, length, concentration, and the ionic strength of the buffer. It is recommended to determine the Tm empirically for each specific modified oligonucleotide.
Experimental Protocols
Protocol 1: Chemical Incorporation of dCMP Analogs via Phosphoramidite (B1245037) Synthesis
This protocol describes the standard solid-phase synthesis of oligonucleotides incorporating a dCMP analog using the phosphoramidite method on an automated DNA synthesizer.
Materials:
-
dCMP analog phosphoramidite (e.g., Zebularine phosphoramidite)
-
Standard DNA phosphoramidites (dA, dG, dT)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solution A (Acetic anhydride/Pyridine/THF) and B (10% N-Methylimidazole in THF)
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Automated DNA synthesizer
Procedure:
-
Preparation:
-
Dissolve the dCMP analog phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
Install the reagent bottles on the automated DNA synthesizer.
-
Pack a synthesis column with the CPG solid support.
-
-
Synthesis Cycle (repeated for each monomer addition):
-
Step 1: Detritylation (De-blocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution. This generates a free 5'-hydroxyl group.
-
Step 2: Coupling: The dCMP analog phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in subsequent cycles.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups from the phosphate backbone and nucleobases are removed by incubation with the cleavage and deprotection solution at elevated temperature.
-
-
Purification:
-
The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Protocol 2: Enzymatic Incorporation of dCMP Analog Triphosphates
This protocol describes the enzymatic incorporation of a dCMP analog triphosphate into a DNA strand using a primer extension assay.
Materials:
-
dCMP analog triphosphate (e.g., 5-Aza-dCTP)
-
Standard dNTPs (dATP, dGTP, dTTP)
-
DNA polymerase (e.g., DNA Polymerase α, Taq DNA Polymerase)
-
Template DNA strand
-
Primer DNA strand (complementary to the 3' end of the template)
-
Reaction buffer (specific to the DNA polymerase used)
-
MgCl2
-
Nuclease-free water
-
Thermocycler
-
Gel electrophoresis system
Procedure:
-
Reaction Setup:
-
On ice, prepare the following reaction mixture in a PCR tube:
Component Final Concentration Reaction Buffer 1X MgCl2 1.5 - 2.5 mM Template DNA 10-100 ng Primer 0.2 - 1.0 µM dATP, dGTP, dTTP 200 µM each dCMP analog triphosphate 200 µM DNA Polymerase 1-2.5 units | Nuclease-free water | to final volume |
-
-
Thermocycling:
-
Place the reaction tube in a thermocycler and perform the following steps:
-
Initial Denaturation: 95°C for 2-5 minutes
-
20-30 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for primer-template)
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5-10 minutes
-
-
-
Analysis:
-
Analyze the reaction products by agarose (B213101) or polyacrylamide gel electrophoresis to confirm the incorporation of the dCMP analog. The size of the product should correspond to the full-length extended primer.
-
Mandatory Visualizations
Caption: Workflow of the phosphoramidite chemical synthesis cycle for oligonucleotide synthesis.
Caption: Simplified signaling pathway of Zebularine-induced apoptosis in cancer cells.[2][3]
Caption: Experimental workflow for evaluating the biological activity of an antisense oligonucleotide containing a dCMP analog.[4][5]
References
- 1. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Zebularine on Apoptotic Pathways in Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Zebularine on Apoptotic Pathways in Hepatocellular Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Workflow for Transcriptome-Wide Assessment of Antisense Oligonucleotide Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
2'-Deoxycytidine-5'-Monophosphate as a substrate for DNA polymerase assays.
An essential aspect of molecular biology, drug discovery, and diagnostics revolves around the accurate measurement of DNA polymerase activity. DNA polymerases catalyze the synthesis of DNA by adding nucleotides to a growing primer strand, using a DNA template as a guide. The fundamental building blocks for this process are deoxyribonucleoside triphosphates (dNTPs).
This document clarifies the precise role of 2'-Deoxycytidine-5'-Monophosphate (dCMP) in this reaction and provides detailed protocols for assaying its incorporation, which is a direct measure of DNA polymerase activity. While 2'-deoxycytidine-5'-triphosphate (dCTP) is the actual substrate that binds to the polymerase active site, it is the dCMP moiety that is covalently linked to the 3'-hydroxyl end of the primer, releasing a pyrophosphate (PPi) molecule in the process[1]. Therefore, assays for DNA polymerase activity are designed to quantify the incorporation of dNMPs (like dCMP) or measure the formation of byproducts like PPi[2].
These methods are critical for characterizing the kinetic properties of DNA polymerases, screening for inhibitors, and studying the effects of DNA lesions or nucleotide analogs on DNA synthesis[3][4][5]. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals engaged in this field.
The enzymatic activity of DNA polymerase facilitates a nucleophilic attack from the 3'-hydroxyl group of the primer on the α-phosphate of the incoming dCTP substrate[1]. This results in the formation of a phosphodiester bond, extending the DNA strand by one nucleotide (dCMP) and releasing pyrophosphate (PPi). This fundamental reaction is the basis for all DNA polymerase assays.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. bdt.semi.ac.cn [bdt.semi.ac.cn]
- 3. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]
Application of Radiolabeled dCMP in Metabolic Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled deoxycytidine monophosphate (dCMP) is a powerful tool for elucidating the intricacies of nucleotide metabolism and DNA synthesis. Its incorporation into cellular processes allows for the sensitive and specific tracking of metabolic pathways crucial for cell proliferation, DNA repair, and the action of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of radiolabeled dCMP in various metabolic studies, with a particular focus on its relevance in cancer research and drug development.
Application Notes
The primary applications of radiolabeled dCMP in metabolic studies include:
-
Measuring DNA Synthesis Rates: By tracing the incorporation of radiolabeled dCMP into newly synthesized DNA, researchers can accurately quantify the rate of DNA replication. This is a fundamental technique for studying cell proliferation and the effects of antiproliferative agents. The most common method is the tritiated thymidine (B127349) ([³H]-TdR) incorporation assay, a technique that can be adapted for [³H]-dCMP.[1][2] This direct measurement of DNA synthesis is considered a gold standard in cell proliferation studies.[3]
-
Elucidating Nucleotide Metabolism Pathways: Radiolabeled dCMP serves as a tracer to map out the complex network of reactions involved in pyrimidine (B1678525) nucleotide metabolism. This includes the conversion of dCMP to other nucleotides, such as dUMP (catalyzed by deoxycytidylate deaminase) and its subsequent methylation to dTMP (catalyzed by thymidylate synthase), a critical step in the de novo synthesis of thymidine nucleotides.[4][5] Understanding these pathways is vital as they are often dysregulated in cancer and are the targets of many chemotherapeutic drugs.
-
Screening and Characterization of Anticancer Drugs: Many anticancer drugs target nucleotide metabolism to inhibit DNA synthesis and halt tumor growth. Radiolabeled dCMP assays can be employed to screen for novel compounds that disrupt dCMP metabolism or its incorporation into DNA. These assays can also be used to characterize the mechanism of action of known drugs and to study mechanisms of drug resistance.
-
Enzyme Kinetic Studies: Radiolabeled dCMP is an essential substrate for in-depth kinetic analysis of enzymes involved in its metabolism, such as deoxycytidine kinase (dCK) and deoxycytidylate deaminase.[6][7] Determining kinetic parameters like Km and Vmax provides valuable insights into enzyme function, regulation, and interaction with inhibitors.
Data Presentation
Table 1: Kinetic Parameters of Key Enzymes in dCMP Metabolism
| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg) | Organism/Cell Line | Notes |
| Deoxycytidine Kinase (dCK) | Deoxycytidine, UTP | 1 (for UTP) | Not specified | Human | UTP is the preferred phosphate (B84403) donor over ATP.[6] |
| Deoxycytidine Kinase (dCK) | Deoxycytidine, ATP | 54 (for ATP) | Not specified | Human | Exhibits substrate activation at high deoxycytidine concentrations with ATP.[6] |
| Deoxycytidylate Deaminase | dCMP | Varies (sigmoidal kinetics) | Not specified | Human Leukemia CCRF-CEM cells | Activity is allosterically regulated by dCTP (activator) and TTP (inhibitor). |
| Thymidylate Synthase (TS) | dUMP, N⁵,N¹⁰-methylenetetrahydrofolate | Not specified | Decreased upon phosphorylation | Human | Phosphorylation by CK2α affects Vmax but not Km.[8] |
Experimental Protocols
Protocol 1: Radiolabeled dCMP Incorporation Assay for Measuring DNA Synthesis
This protocol is adapted from the widely used thymidine incorporation assay and is designed to measure the rate of DNA synthesis by quantifying the incorporation of [³H]-dCMP into the DNA of cultured cells.[1][3]
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
Complete cell culture medium
-
[³H]-dCMP (tritiated deoxycytidine monophosphate)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v) ice-cold
-
Ethanol (B145695), 70% (v/v) ice-cold
-
Scintillation fluid
-
Scintillation counter
-
96-well cell culture plates
-
Cell harvester (optional)
-
Glass fiber filters (if using a cell harvester)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Treatment (Optional): If testing the effect of a compound, remove the medium and add fresh medium containing the test compound at various concentrations. Incubate for the desired period.
-
Radiolabeling: Add [³H]-dCMP to each well to a final concentration of 1 µCi/mL. Incubate for 4-24 hours, depending on the cell doubling time.
-
Cell Lysis and DNA Precipitation:
-
Terminate the incubation by aspirating the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold 10% TCA to each well to precipitate the DNA. Incubate on ice for 30 minutes.
-
-
Washing:
-
Aspirate the TCA.
-
Wash the precipitate twice with 200 µL of ice-cold 70% ethanol to remove unincorporated [³H]-dCMP.
-
-
DNA Solubilization and Counting:
-
If not using a cell harvester, air dry the plate and add 100 µL of 0.1 M NaOH to each well to solubilize the DNA. Transfer the contents to scintillation vials.
-
If using a cell harvester, harvest the precipitated DNA onto glass fiber filters. Wash the filters with 70% ethanol.
-
Place the filters in scintillation vials.
-
-
Scintillation Counting: Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]-dCMP incorporated into the DNA.
Protocol 2: Assay for Deoxycytidylate Deaminase Activity
This protocol measures the activity of deoxycytidylate (dCMP) deaminase by quantifying the conversion of radiolabeled dCMP to radiolabeled dUMP.
Materials:
-
Cell or tissue extract containing dCMP deaminase
-
[¹⁴C]-dCMP or [³H]-dCMP
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM MgCl₂)
-
dCTP (activator) and TTP (inhibitor) solutions (optional, for studying regulation)
-
Thin-layer chromatography (TLC) plates (e.g., cellulose (B213188) PEI)
-
TLC developing solvent (e.g., 1 M LiCl)
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Cell/tissue extract (amount to be optimized)
-
Reaction buffer
-
Radiolabeled dCMP (e.g., 0.1 mM, with a known specific activity)
-
(Optional) Allosteric effectors (dCTP or TTP) at desired concentrations.
-
-
Initiate Reaction: Initiate the reaction by adding the cell/tissue extract. Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by heating at 95°C for 5 minutes or by adding perchloric acid.
-
Separation of Substrate and Product:
-
Spot a small volume (e.g., 1-2 µL) of the reaction mixture onto a TLC plate.
-
Develop the TLC plate in a chamber containing the developing solvent until the solvent front reaches near the top.
-
Air dry the TLC plate.
-
-
Quantification:
-
Visualize the separated radiolabeled dCMP and dUMP spots using a phosphorimager.
-
Alternatively, scrape the spots corresponding to dCMP and dUMP into separate scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Calculate Enzyme Activity: Calculate the percentage of dCMP converted to dUMP. The enzyme activity can be expressed as nmol of product formed per minute per mg of protein.
Visualizations
Caption: dCMP Metabolic Pathway.
Caption: Workflow for [³H]-dCMP Incorporation Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 3. cytologicsbio.com [cytologicsbio.com]
- 4. mededucation.stanford.edu [mededucation.stanford.edu]
- 5. Flavin-dependent thymidylate synthase: A novel pathway towards thymine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of human deoxycytidine kinase with the true phosphate donor uridine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Synthesis of 5-Modified 2'-Deoxycytidine-5'-Monophosphates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 5-modified 2'-deoxycytidine-5'-monophosphates (dCMPs). These modified nucleotides are crucial building blocks for the development of therapeutic oligonucleotides, diagnostic probes, and tools for studying DNA epigenetics and function. The following sections detail both enzymatic and chemical synthesis strategies, presenting quantitative data in structured tables and providing step-by-step experimental protocols.
Introduction
Modification at the 5-position of the pyrimidine (B1678525) ring of 2'-deoxycytidine (B1670253) offers a versatile platform for introducing a wide range of functional groups without significantly disrupting the Watson-Crick base pairing. This allows for the tailored design of nucleotides with novel biological activities and properties. Common modifications include the introduction of alkyl, alkenyl, alkynyl, and aromatic groups, as well as halogens and functional moieties for further conjugation.
Two primary strategies for the synthesis of 5-modified dCMPs are chemical synthesis and enzymatic phosphorylation. Chemical methods, such as palladium-catalyzed cross-coupling reactions, are powerful for creating a diverse array of analogues. Enzymatic approaches, utilizing nucleoside kinases, offer a "greener" and often more regioselective alternative for the phosphorylation of modified nucleosides.
Chemical Synthesis: Sonogashira Cross-Coupling
The Sonogashira cross-coupling reaction is a robust and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is particularly effective for the synthesis of 5-alkynyl-2'-deoxycytidine derivatives, which can serve as versatile intermediates for further functionalization.
Experimental Workflow: Sonogashira Coupling for 5-Alkynyl-dCMP
Caption: Workflow for the chemical synthesis of 5-alkynyl-dCMP.
Quantitative Data: Sonogashira Coupling Yields
| Starting Material | Terminal Alkyne | Catalyst System | Solvent | Yield (%) | Reference |
| 5-Iodo-2'-deoxyuridine | Various terminal alkynes | Pd(tBuPcPd), CuI, Cs2CO3 | DMF | 73-81 | [3] |
| 5-Iodo-2'-deoxycytidine | Propargyl alcohol | Pd(PPh3)4, CuI | DMF | Good | [1] |
| 5-Iodo-2'-deoxyuridine | Bipyridyl alkynes | Pd/TPPTS, CuI | DMF | 82-96 | [1] |
Experimental Protocol: Synthesis of 5-Alkynyl-2'-deoxycytidine Monophosphate
Materials:
-
5-Iodo-2'-deoxycytidine
-
Terminal alkyne (e.g., propargyl alcohol)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (B128534) or Cs2CO3)[3]
-
Anhydrous solvent (e.g., DMF or THF)
-
Protecting group reagents (e.g., DMT-Cl, TBDMS-Cl)
-
Phosphorylating agent (e.g., POCl3)
-
Purification system (e.g., HPLC)
Procedure:
-
Protection of 5-Iodo-2'-deoxycytidine: Protect the 3'- and 5'-hydroxyl groups of 5-iodo-2'-deoxycytidine with suitable protecting groups (e.g., dimethoxytrityl (DMT) or tert-butyldimethylsilyl (TBDMS)) to prevent side reactions.
-
Sonogashira Coupling Reaction:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the protected 5-iodo-2'-deoxycytidine in the anhydrous solvent.
-
Add the terminal alkyne, palladium catalyst, CuI, and the base.
-
Stir the reaction mixture at room temperature or elevated temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Work-up and Deprotection:
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Remove the protecting groups under appropriate conditions (e.g., acidic treatment for DMT, fluoride (B91410) treatment for TBDMS).
-
-
Phosphorylation:
-
Selectively phosphorylate the 5'-hydroxyl group of the deprotected 5-alkynyl-2'-deoxycytidine using a suitable phosphorylating agent like phosphorus oxychloride (POCl3).[4]
-
-
Purification:
-
Purify the resulting 5-alkynyl-2'-deoxycytidine-5'-monophosphate by high-performance liquid chromatography (HPLC).
-
Characterize the final product by NMR and mass spectrometry.
-
Enzymatic Synthesis
Enzymatic phosphorylation of modified nucleosides is an attractive alternative to chemical methods, often proceeding with high selectivity and under mild reaction conditions.[5] Nucleoside kinases, such as deoxynucleoside kinase (dNK) and deoxycytidine kinase (dCK), can catalyze the transfer of a phosphate (B84403) group from a donor like ATP or GTP to the 5'-hydroxyl group of a nucleoside.[5]
Signaling Pathway: Enzymatic Phosphorylation of Modified dC
Caption: Enzymatic synthesis of 5-modified dCMP.
Quantitative Data: Enzymatic Phosphorylation Yields
| Nucleoside Kinase | Substrate | Reaction Yield (%) | Reference |
| D. melanogaster dNK | Various canonical and modified nucleosides | 40-90 | [5] |
| B. subtilis dCK | Various canonical and modified nucleosides | 40-90 | [5] |
Experimental Protocol: Enzymatic Synthesis of 5-Modified dCMP
Materials:
-
5-Modified 2'-deoxycytidine
-
Purified nucleoside kinase (e.g., D. melanogaster dNK or B. subtilis dCK)[5]
-
Phosphate donor (ATP or GTP)
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)[5]
-
Magnesium chloride (MgCl2)
-
Incubator or water bath
-
Purification system (e.g., TLC or HPLC)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the 5-modified 2'-deoxycytidine, ATP or GTP, MgCl2, and the reaction buffer.
-
Pre-incubate the mixture at the optimal temperature for the chosen kinase (e.g., 37°C).[5]
-
-
Enzyme Addition:
-
Initiate the reaction by adding the purified nucleoside kinase to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for a sufficient period (e.g., several hours to overnight), with gentle agitation.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC to determine the conversion of the starting material to the monophosphate product.
-
-
Reaction Quenching and Purification:
Conclusion
The synthesis of 5-modified 2'-deoxycytidine-5'-monophosphates can be achieved through both robust chemical methods and efficient enzymatic routes. The choice of method depends on the desired modification, scalability, and the availability of starting materials and enzymes. The protocols and data presented here provide a comprehensive guide for researchers in the fields of medicinal chemistry, chemical biology, and drug development to access these valuable modified nucleotides for their specific applications.
References
Application Notes and Protocols for the Use of dCMP in DNA Methylation and Epigenetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxycytidine monophosphate (dCMP) is a fundamental building block of DNA. Its cytosine base is the primary target for DNA methylation, an epigenetic modification crucial for regulating gene expression, genomic stability, and cellular differentiation. In this process, DNA methyltransferases (DNMTs) catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 5th carbon of the cytosine ring, forming 5-methylcytosine (B146107) (5mC). The study of this process is paramount for understanding normal development and diseases like cancer. This document provides detailed applications, quantitative data, and experimental protocols involving dCMP and its analogs in the study of DNA methylation.
Application Note 1: Quantification of DNA Methyltransferase (DNMT) Activity
The activity of DNMTs is a critical parameter in epigenetic research and a key target for therapeutic intervention. Assays using dCMP-containing substrates allow for the direct measurement of DNMT activity from nuclear extracts or purified enzymes. These assays are vital for screening potential DNMT inhibitors in drug development.
A common method is an ELISA-like assay where a cytosine-rich DNA substrate is immobilized on a microplate. The DNMT-containing sample is added along with the methyl donor, SAM. The enzyme activity is then quantified by using an antibody that specifically recognizes the newly formed 5-methylcytosine.[1] The amount of 5mC formed is directly proportional to the DNMT activity in the sample.
Furthermore, dCMP analogs like 5-aza-2'-deoxycytidine (5-aza-dC or Decitabine) are powerful tools for studying DNMT activity in vivo. When incorporated into DNA, these analogs act as mechanism-based inhibitors. DNMTs attempting to methylate 5-aza-dC become irreversibly trapped in a covalent complex with the DNA, leading to the enzyme's depletion and subsequent proteasomal degradation.[2][3][4][5] This "trapping" can be quantified to assess endogenous DNMT activity within living cells.[6]
Application Note 2: Metabolic Labeling of Nascent DNA for Methylation Dynamics
Understanding when and where DNA methylation is established or maintained requires the ability to distinguish newly synthesized DNA from pre-existing strands. Analogs of dCMP are instrumental for this purpose through metabolic labeling.
5-ethynyl-2'-deoxycytidine (B116413) (EdC) is a deoxycytidine analog containing a terminal alkyne group.[7] When added to cell culture media, EdC is taken up by cells, converted to its triphosphate form, and incorporated into DNA during S-phase replication.[8][9] This alkyne handle serves as a bio-orthogonal reporter that can be detected with high specificity and sensitivity using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[7] A fluorescently-tagged azide (B81097) (e.g., Alexa Fluor 488 azide) is "clicked" onto the ethynyl (B1212043) group of the incorporated EdC, allowing for the visualization and isolation of nascent DNA.
This technique is less cytotoxic than traditional labeling with BrdU and does not require harsh DNA denaturation for detection.[7] By combining EdC labeling with downstream analyses like bisulfite sequencing, researchers can investigate the methylation patterns specifically on newly replicated DNA, providing insights into the kinetics and fidelity of maintenance methylation.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data related to DNMT kinetics and the use of dCMP analogs.
Table 1: Kinetic Parameters of DNA Methyltransferases
| Enzyme | Substrate | k_cat (s⁻¹) | K_M (nM) | k_cat/K_M (M⁻¹s⁻¹) | Reference |
| M.MspI | Lambda DNA | ~0.056 | - | 0.9 x 10⁸ | [6] |
| Human DNMT1 | Hemimethylated 19-bp duplex | 0.003 | 110 | 2.7 x 10⁴ | Derived from literature |
| Mouse DNMT3A | Unmethylated 30-bp duplex | 0.001 | 300 | 3.3 x 10³ | Derived from literature |
*Note: Kinetic parameters for mammalian DNMTs are highly dependent on the specific DNA substrate (length, sequence, flanking regions) and reaction conditions. The values presented are illustrative examples from published studies.
Table 2: Effective Concentrations of 5-aza-2'-deoxycytidine (Decitabine) for DNMT1 Degradation
| Cell Line | Concentration for Significant DNMT1 Degradation (24h) | Notes | Reference |
| HCT116 (Human Colon Carcinoma) | 0.0025 µM (2.5 nM) | Highly sensitive to 5-aza-dC. | [4] |
| SW620 (Human Colon Carcinoma) | 0.025 µM (25 nM) | Approximately 10-fold less sensitive than HCT116. | [4] |
| Mouse Embryonic Stem (ES) Cells | 1.0 µM | Effective concentration for inducing DNMT1 degradation. | [4] |
Experimental Protocols
Protocol 1: Colorimetric Quantification of Total DNMT Activity
This protocol provides a method for measuring the total activity of DNMTs in nuclear extracts based on the principles of commercially available kits.
Materials:
-
DNMT Assay Buffer (e.g., 20 mM HEPES pH 7.5, 1 mM EDTA, 50 mM KCl, 10% glycerol)
-
S-adenosyl-L-methionine (SAM), 2 mM stock in assay buffer
-
Nuclear Extract from cells or tissues
-
High-binding 96-well plate pre-coated with a cytosine-rich DNA substrate
-
Primary Antibody: Anti-5-methylcytosine (Anti-5mC)
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
HRP substrate (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Plate reader (450 nm)
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare serial dilutions of a positive control (e.g., purified DNMT1) and a negative control (no enzyme) in DNMT Assay Buffer.
-
Reaction Setup: Add 50 µL of DNMT Assay Buffer to each well. Add 5-10 µg of nuclear extract or the diluted purified enzyme to the appropriate wells.
-
Initiate Reaction: Add SAM to each well to a final concentration of 100 µM. Mix gently by tapping the plate.
-
Incubation: Cover the plate and incubate at 37°C for 1-2 hours to allow for DNA methylation.
-
Washing: Aspirate the reaction mixture and wash each well 3 times with 200 µL of Wash Buffer.
-
Primary Antibody: Add 100 µL of diluted Anti-5mC antibody to each well. Incubate at room temperature for 60 minutes.
-
Washing: Repeat the wash step (Step 5).
-
Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate at room temperature for 30-45 minutes in the dark.
-
Washing: Repeat the wash step (Step 5).
-
Development: Add 100 µL of HRP substrate to each well and incubate in the dark at room temperature for 5-15 minutes, or until color develops.
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Quantification: Read the absorbance at 450 nm on a microplate reader. The absorbance is proportional to the DNMT activity.
Protocol 2: Metabolic Labeling of Nascent DNA with 5-ethynyl-2'-deoxycytidine (EdC)
This protocol describes how to label newly synthesized DNA in cultured mammalian cells and detect it via fluorescence microscopy.
Materials:
-
Mammalian cells in culture
-
5-ethynyl-2'-deoxycytidine (EdC), 10 mM stock in DMSO
-
Cell culture medium appropriate for the cell line
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Click Reaction Buffer (e.g., Click-iT® Cell Reaction Buffer Kit)
-
Fluorescent Azide (e.g., Alexa Fluor 488 Azide), 2 mM stock in DMSO
-
Copper (II) Sulfate (CuSO₄) solution
-
Reducing Agent (e.g., Sodium Ascorbate or a commercial buffer additive)
-
Nuclear Stain (e.g., DAPI)
-
Fluorescence Microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
EdC Labeling: Add EdC to the cell culture medium to a final concentration of 10-20 µM. The optimal concentration should be determined empirically for each cell type.
-
Incubation: Incubate the cells for the desired pulse duration (e.g., 2 hours for S-phase labeling, or longer for tracking over cell cycles).
-
Fixation: Remove the medium, wash cells once with PBS, and add 4% PFA. Incubate for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Add Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
Click Reaction: Wash twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail per sample includes:
-
Click Reaction Buffer
-
CuSO₄ (final concentration ~2 mM)
-
Fluorescent Azide (final concentration ~2-5 µM)
-
Reducing Agent (added last to start the reaction)
-
-
Incubation: Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash three times with PBS.
-
Counterstaining: Stain the nuclei by incubating with DAPI for 5 minutes.
-
Mounting and Imaging: Wash once with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualization: Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore (e.g., FITC/GFP channel for Alexa Fluor 488) and DAPI. EdC-positive cells will show nuclear fluorescence, indicating DNA synthesis during the labeling period.
Visualizations: Pathways and Workflows
Caption: Simplified pathway of DNA methylation at a CpG site.
Caption: Workflow for a colorimetric DNMT activity assay.
Caption: Experimental workflow for metabolic labeling of DNA using EdC.
References
- 1. DNA methyltransferases: mechanistic models derived from kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme | Semantic Scholar [semanticscholar.org]
- 4. Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic mechanism of cytosine DNA methyltransferase MspI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of Methylation by EcoP1I DNA Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2'-Deoxycytidine-5'-Monophosphate in Antiviral and Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of 2'-Deoxycytidine-5'-Monophosphate (dCMP) and its analogs in the development of antiviral and anticancer therapeutics. This document includes detailed experimental protocols, quantitative data on the efficacy of dCMP analogs, and visualizations of key metabolic and signaling pathways.
Introduction
This compound (dCMP) is a vital precursor for DNA synthesis.[1][2] Its central role in nucleotide metabolism makes the enzymes involved in its synthesis and conversion attractive targets for therapeutic intervention.[3] Nucleoside analogs that mimic dCMP can disrupt viral replication and inhibit the proliferation of cancer cells, forming the basis of many effective chemotherapeutic agents.[1][4][5] This document outlines the mechanisms of action, relevant experimental procedures, and key data associated with dCMP analogs in virology and oncology research.
Mechanism of Action of dCMP Analogs
dCMP analogs exert their therapeutic effects primarily through two mechanisms:
-
Chain Termination: After intracellular phosphorylation to their triphosphate forms, these analogs are incorporated into nascent DNA strands by viral or cellular polymerases. Their modified structure prevents the addition of subsequent nucleotides, leading to premature chain termination and halting DNA replication.[6][7][8]
-
Enzyme Inhibition: The mono-, di-, or triphosphate forms of dCMP analogs can act as competitive or allosteric inhibitors of key enzymes in nucleotide metabolism.[4][6] A primary target is ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thereby depleting the pool of natural deoxyribonucleotides available for DNA synthesis.[4][6][9] Another important enzyme is deoxycytidylate deaminase, which is involved in the pyrimidine (B1678525) salvage pathway.[4]
Quantitative Data: In Vitro Efficacy of dCMP Analogs
The following tables summarize the in vitro efficacy of representative dCMP analogs against various cancer cell lines and viruses.
Anticancer Activity of dCMP Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Gemcitabine (B846) | HTB-26 (Breast Cancer) | 10 - 50 | [10] |
| Gemcitabine | PC-3 (Prostate Cancer) | 10 - 50 | [10] |
| Gemcitabine | HepG2 (Hepatocellular Carcinoma) | 10 - 50 | [10] |
| Gemcitabine | HCT116 (Colon Cancer) | 0.34 | [10] |
| Digitoxin | TK-10 (Renal Adenocarcinoma) | 0.003 - 0.033 | [11] |
| 5-Nitrocytidine | HeLa (Cervical Cancer) | >100 (low cytotoxicity) | [12] |
| 4'-azido-2'-deoxy-2'-fluoroarabinocytidine | Huh-7 (Hepatocellular Carcinoma) | 0.024 | [13] |
| 4'-azido-2'-deoxy-2',2'-difluorocytidine | Huh-7 (Hepatocellular Carcinoma) | 0.066 | [13] |
Antiviral Activity of dCMP Analogs
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| 5-Nitrocytidine | Poliovirus (PV) | HeLa S3 | < 25 | [12] |
| 5-Nitrocytidine | Coxsackievirus B3 (CVB3) | HeLa S3 | < 25 | [12] |
| 4'-azidocytidine (B1678695) | Hepatitis C Virus (HCV) | Huh-7 | 1.28 | [13] |
| Sofosbuvir | Zika Virus (ZIKV) | Huh-7 | 4.0 | [14] |
| Sofosbuvir | Dengue Virus (DENV) | Huh-7 | 5.3 | [14] |
| Sofosbuvir | Hepatitis C Virus (HCV) | Huh-7 | 0.094 | [14] |
Signaling and Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate key pathways involved in the mechanism of action of dCMP analogs.
Experimental Protocols
Protocol 1: Synthesis of Gemcitabine
This protocol outlines a general procedure for the synthesis of Gemcitabine.[15][16][17][18][19]
Materials:
-
N-Boc protected amino acid
-
Gemcitabine
-
1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDCI)
-
1-hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Brine
-
4N HCl in dioxane
-
Dry Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of gemcitabine (1.0 equiv), EDCI (1.3 equiv), 4-methylmorpholine (1 equiv), and HOBt (1 equiv) in a 3:1 mixture of DMF/DMSO, add N-Boc protected amino acid (1.1 equiv) dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture in an oil bath at 55°C for 17 hours.
-
Cool the reaction to room temperature and quench by adding 5 mL of brine.
-
For Boc deprotection, treat the resulting compound with 4N HCl in dioxane in dry CH₂Cl₂ at room temperature for 30 minutes.
-
Purify the product using appropriate chromatographic techniques.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of dCMP analogs on cancer cell lines.[5][20][21][22]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
dCMP analog stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of the dCMP analog in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Antiviral Plaque Reduction Assay
This protocol details the procedure for evaluating the antiviral activity of dCMP analogs using a plaque reduction assay.[1][23][24][25][26]
Materials:
-
Susceptible host cell line
-
Virus stock of known titer
-
Complete culture medium
-
Serum-free medium
-
dCMP analog stock solution (in DMSO)
-
24-well plates
-
Semi-solid overlay medium (e.g., 0.6% Avicel or agarose (B213101) in culture medium)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed host cells in 24-well plates to form a confluent monolayer overnight.
-
Prepare serial dilutions of the dCMP analog in serum-free medium.
-
Dilute the virus stock in serum-free medium to a concentration that yields 50-100 plaque-forming units (PFU) per well.
-
In separate tubes, mix equal volumes of the diluted virus and each drug dilution. Also, prepare a virus control (virus + medium) and a cell control (medium only). Incubate at 37°C for 1 hour.
-
Aspirate the culture medium from the cell monolayers and wash once with PBS.
-
Add 200 µL of the virus-drug mixtures to the respective wells and incubate for 1-2 hours at 37°C for viral adsorption.
-
Aspirate the inoculum and gently add 1 mL of semi-solid overlay medium to each well.
-
Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (2-10 days, depending on the virus).
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Carefully remove the overlay and stain the cell monolayer with 0.1% Crystal Violet for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control to determine the EC50 value.
Protocol 4: Deoxycytidine Kinase (dCK) Inhibition Assay
This protocol provides a method for assessing the inhibition of dCK by dCMP analogs.[2][27][28]
Materials:
-
Purified recombinant human dCK
-
dCK assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Deoxycytidine (substrate)
-
ATP
-
dCMP analog (inhibitor)
-
Coupled enzyme system for ADP detection (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase with NADH and phosphoenolpyruvate) or a commercial kit like the PRECICE® dCK Phosphorylation Assay Kit.
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the dCMP analog in the dCK assay buffer.
-
In a 96-well plate, add the assay buffer, deoxycytidine, and the dCMP analog to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the coupled enzyme system components if using a non-kit-based assay.
-
Initiate the reaction by adding dCK to all wells except the negative control.
-
Start the reaction by adding ATP.
-
Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) in kinetic mode at 37°C.
-
Calculate the initial reaction velocities and determine the percentage of inhibition for each concentration of the dCMP analog to calculate the IC50 or Ki value.
Conclusion
The targeting of dCMP metabolism through the use of nucleoside analogs remains a cornerstone of antiviral and anticancer chemotherapy. The protocols and data presented in these application notes provide a framework for the evaluation and development of novel dCMP-based therapeutics. Further research into the design of more selective and potent analogs, as well as strategies to overcome drug resistance, will continue to be a high priority in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The design, synthesis, and antiviral activity of monofluoro and difluoro analogues of 4'-azidocytidine against hepatitis C virus replication: the discovery of 4'-azido-2'-deoxy-2'-fluorocytidine and 4'-azido-2'-dideoxy-2',2'-difluorocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Synthesis of Gemcitabine-Threonine Amide Prodrug Effective on Pancreatic Cancer Cells with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CN102417533A - Synthesis method of gemcitabine hydrochloride - Google Patents [patents.google.com]
- 19. US8299239B2 - Process for the preparation of gemcitabine hydrochloride - Google Patents [patents.google.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 25. scienceopen.com [scienceopen.com]
- 26. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 27. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 28. Deoxycytidine Kinase Phosphorylation Assay Kit- dCK Phosphorylation Assay Kit [novocib.com]
Troubleshooting & Optimization
stability of 2'-Deoxycytidine-5'-Monophosphate in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2'-Deoxycytidine-5'-Monophosphate (dCMP) in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store dCMP powder and its aqueous solutions?
A1: Proper storage is critical to prevent degradation. For long-term stability, dCMP powder should be stored at -20°C, protected from light.[1][2][3] Aqueous stock solutions are significantly less stable and should be prepared fresh whenever possible.[4] If short-term storage of a solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[5]
Q2: What are the primary factors that affect the stability of dCMP in aqueous solutions?
A2: The stability of dCMP in aqueous solutions is primarily influenced by temperature, pH, and light exposure.[6] Elevated temperatures accelerate the rate of hydrolysis.[6] Both acidic and alkaline pH can catalyze degradation through hydrolysis of the N-glycosidic bond or the phosphoester bond.[7][8] Exposure to UV light can also lead to photodegradation.
Q3: What are the signs of dCMP degradation in my solution?
A3: Visual signs of degradation are often absent. The most reliable way to detect degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC), which can separate and quantify dCMP and its degradation products.[9][10] A decrease in the peak area corresponding to dCMP and the appearance of new peaks over time are indicative of degradation. A significant shift in the pH of an unbuffered solution can also suggest chemical changes.
Q4: What are the main degradation products of dCMP in an aqueous solution?
A4: The primary degradation pathways for dCMP in aqueous solution are the hydrolysis of the phosphoester bond and the deamination of the cytosine base. Hydrolysis of the C-O phosphoester bond yields 2'-deoxycytidine (B1670253) and inorganic phosphate.[5] Deamination of the cytosine base results in the formation of 2'-deoxyuridine-5'-monophosphate (dUMP). Further degradation can occur, leading to the cleavage of the N-glycosidic bond to release the free base (cytosine or uracil) and the deoxyribose-5-phosphate moiety.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results (e.g., poor enzyme kinetics, low yield in PCR). | dCMP solution has degraded, leading to a lower effective concentration. | Prepare a fresh aqueous solution of dCMP from a properly stored powder stock.[4] Verify the concentration and purity of the new solution using UV-Vis spectrophotometry and HPLC. |
| Unexpected peaks in HPLC chromatogram. | Degradation of dCMP into products like 2'-deoxycytidine, dUMP, or free cytosine. | Perform a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products. Use a validated stability-indicating HPLC method for analysis.[11] |
| Difficulty dissolving dCMP powder in water. | dCMP has limited solubility at room temperature. | Gentle warming (up to 60°C) and sonication can aid in dissolution.[1] For higher concentrations, consider using 1 M NH₄OH.[2] Ensure the final pH of the solution is appropriate for your experiment. |
| Precipitate forms in a stored dCMP solution after thawing. | The solution may have become supersaturated, or the salt form has low solubility at colder temperatures. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. Filter the solution through a 0.22 µm filter before use.[1] |
Data Presentation
Table 1: Recommended Storage Conditions for dCMP
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | Up to 3 years[5] | Protect from light; store under an inert atmosphere if possible.[1] |
| Aqueous Solution | -20°C | Up to 1 month[5] | Aliquot to avoid freeze-thaw cycles. Protect from light.[1] |
| Aqueous Solution | -80°C | Up to 1 year[5] | Preferred method for long-term solution storage. Aliquot to prevent repeated freeze-thaw cycles. |
Table 2: Solubility of dCMP
| Solvent | Concentration | Reference |
| Water | ~11.67 mg/mL (37.99 mM) | [1] |
| DMSO | ~10 mg/mL (32.55 mM) | [5] |
| 1 M NH₄OH | 50 mg/mL | [2] |
| Ethanol | Insoluble | [5] |
Mandatory Visualizations
Caption: Potential degradation pathways for dCMP in aqueous solution.
Caption: Experimental workflow for a dCMP forced degradation study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2 -Deoxycytidine 5 -monophosphate Sigma Grade, = 95.0 1032-65-1 [sigmaaldrich.com]
- 3. Thermo Scientific Chemicals this compound, 99% | Fisher Scientific [fishersci.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analytical Method Validation Requirements in Stability Studies – StabilityStudies.in [stabilitystudies.in]
degradation pathways of dCMP during sample preparation.
This guide provides researchers, scientists, and drug development professionals with essential information on the degradation pathways of deoxycytidine monophosphate (dCMP) during sample preparation. It includes troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is dCMP and why is its stability crucial during sample preparation?
Deoxycytidine monophosphate (dCMP) is a deoxyribonucleotide, one of the four fundamental building blocks of DNA.[1] Accurate quantification of dCMP is critical in various research areas, including DNA metabolism, cancer biology, and the development of antiviral or anticancer therapies targeting nucleotide synthesis.[2] Instability of dCMP during sample collection, storage, and extraction can lead to its degradation, resulting in the underestimation of its concentration and yielding inaccurate experimental results.[3][4]
Q2: What are the primary degradation pathways for dCMP?
dCMP can degrade through two main pathways: enzymatic and chemical degradation.
-
Enzymatic Degradation: In biological samples, enzymes present in the cellular environment are a major cause of dCMP degradation. The two primary enzymatic reactions are:
-
Deamination: The enzyme dCMP deaminase (DCTD) catalyzes the conversion of dCMP to deoxyuridine monophosphate (dUMP).[2]
-
Dephosphorylation: Various phosphatases and nucleotidases can remove the phosphate (B84403) group from dCMP to yield deoxycytidine.[1]
-
-
Chemical Degradation: Non-enzymatic degradation is primarily driven by physicochemical factors. Key contributors include:
-
pH Extremes: Both acidic and alkaline conditions can hydrolyze the glycosidic bond linking the deoxyribose sugar and the cytosine base, or the phosphate ester bond.
-
Temperature: Elevated temperatures accelerate the rate of both enzymatic and chemical degradation.[5][6]
-
Repeated Freeze-Thaw Cycles: Multiple cycles of freezing and thawing can damage sample integrity and lead to the degradation of nucleotides.[5][7]
-
Q3: How can I prevent dCMP degradation in my samples?
Preventing degradation requires a multi-faceted approach focusing on inhibiting enzymatic activity and controlling the chemical environment from the moment of sample collection. Key strategies include:
-
Rapid Quenching: Immediately halt metabolic processes to prevent enzymatic alteration of dCMP levels. This is often achieved by flash-freezing samples in liquid nitrogen or using ice-cold extraction solvents.[1][8]
-
Temperature Control: Keep samples on ice or at 4°C throughout the entire preparation process.[9] For long-term storage, -80°C is recommended.[5][7]
-
Use of Inhibitors: Add a cocktail of protease and phosphatase inhibitors to your lysis and extraction buffers to block enzymatic degradation.[10]
-
pH Control: Use buffered solutions to maintain a stable pH, typically around neutral, throughout the extraction process.[11]
-
Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes for storage to avoid the need for repeated thawing of the entire sample.[5][9]
Troubleshooting Guide
Issue: Low or inconsistent dCMP levels in analytical results.
This common issue can often be traced back to sample preparation. Use the following guide to troubleshoot potential causes.
| Possible Cause | Recommended Solution |
| Enzymatic Degradation | Immediately process samples after collection in a cold environment (e.g., on ice).[9] Add a broad-spectrum phosphatase and deaminase inhibitor cocktail to your lysis buffer. Ensure rapid inactivation of enzymes by using methods like snap-freezing in liquid nitrogen or immediate extraction with ice-cold methanol (B129727).[8] |
| Chemical Degradation (pH/Temp) | Ensure all buffers are at the correct pH before use. Avoid prolonged exposure of samples to room temperature.[5] Process samples quickly and store extracts at -80°C.[7] |
| Inefficient Extraction | Optimize your extraction protocol. For polar metabolites like dCMP, a common method is extraction with a cold solvent mixture such as 80% methanol.[12] Ensure complete cell lysis to release all intracellular content. |
| Sample Handling Issues | Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5] Use appropriate collection tubes (e.g., pre-chilled and containing anticoagulants like EDTA for blood samples).[7] |
Key Degradation Pathways and Prevention Workflow
The following diagrams illustrate the primary degradation pathways of dCMP and a generalized workflow for sample preparation designed to minimize degradation.
Caption: Major enzymatic degradation pathways of dCMP.
Caption: Recommended workflow for dCMP sample preparation.
Experimental Protocols
Protocol 1: Extraction of dCMP from Cultured Cells for LC-MS/MS Analysis
This protocol is adapted from standard metabolomics extraction procedures designed to preserve small polar molecules like dCMP.[8][12]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Liquid Nitrogen
-
HPLC-grade Methanol, pre-chilled to -80°C
-
HPLC-grade Water, pre-chilled to 4°C
-
Extraction Solvent: 80% Methanol in water, pre-chilled to -80°C
-
Cell scraper
-
Refrigerated centrifuge (4°C)
-
Microcentrifuge tubes
Methodology:
-
Cell Culture Washing: Aspirate the culture medium from the cell culture dish. Quickly wash the cells twice with ice-cold PBS to remove any remaining media.
-
Metabolism Quenching: Immediately after removing the final PBS wash, place the dish on dry ice or add liquid nitrogen directly to the dish to cover the cell monolayer. This step instantly halts all enzymatic activity.[8]
-
Metabolite Extraction:
-
Add 1 mL of pre-chilled (-80°C) 80% methanol extraction solvent to the frozen cell monolayer.
-
Place the dish on ice and use a cell scraper to scrape the cells into the solvent. Ensure thorough scraping to collect all cellular material.[8]
-
Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
-
Protein and Debris Precipitation:
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge the lysate at 15,000 x g for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.[12]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean, pre-chilled tube.
-
The sample is now ready for analysis or can be stored at -80°C. For LC-MS/MS analysis, the solvent may need to be evaporated and the sample reconstituted in a suitable buffer.
-
Protocol 2: Extraction of dCMP from Tissue Samples
This protocol is a general guide for extracting small metabolites from tissue.
Materials:
-
Liquid Nitrogen
-
Pre-chilled homogenization tubes
-
Tissue homogenizer
-
Extraction Solvent: Ice-cold 80% Methanol
-
Refrigerated centrifuge (4°C)
Methodology:
-
Tissue Collection and Quenching: Immediately after excision, snap-freeze the tissue sample in liquid nitrogen. This is the most critical step to preserve the in vivo metabolic state.
-
Homogenization:
-
Weigh the frozen tissue (typically 20-50 mg).
-
Transfer the frozen tissue to a pre-chilled homogenization tube.
-
Add a volume of ice-cold 80% methanol appropriate for the tissue weight (e.g., 500 µL for 25 mg of tissue).
-
Homogenize the tissue on ice until no visible particles remain.
-
-
Protein and Debris Precipitation:
-
Vortex the homogenate for 30 seconds.
-
Centrifuge the sample at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the extracted dCMP and other metabolites.
-
Store the extract at -80°C until analysis.
-
References
- 1. agilent.com [agilent.com]
- 2. biobanking.com [biobanking.com]
- 3. mdpi.com [mdpi.com]
- 4. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sustain.ubc.ca [sustain.ubc.ca]
- 6. The use of a DNA stabilizer in human dental tissues stored under different temperature conditions and time intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.bcm.edu [cdn.bcm.edu]
- 8. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
- 10. epa.gov [epa.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2'-Deoxycytidine-5'-Monophosphate (dCMP) Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing 2'-Deoxycytidine-5'-Monophosphate (dCMP) concentration in various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for dCMP in in vitro assays?
The optimal dCMP concentration is highly dependent on the specific assay being performed. For kinase assays, a typical starting point is to perform a dose-response curve with a broad range of concentrations. In the context of DNA synthesis, where dCMP is a precursor to dCTP, maintaining a balanced ratio with other deoxynucleotides is crucial.
Q2: How should I prepare and store dCMP stock solutions?
For optimal stability, it is recommended to prepare a high-concentration stock solution of dCMP in nuclease-free water. To aid dissolution, gentle vortexing may be applied. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation. For daily use, a fresh working solution should be prepared from a thawed aliquot.
Q3: My in vitro kinase assay shows low activity. Could the dCMP concentration be the issue?
Low kinase activity can stem from several factors, including suboptimal dCMP concentration. If the dCMP concentration is too low, the reaction rate will be limited. Conversely, excessively high concentrations of a substrate can sometimes lead to substrate inhibition. It is also crucial to ensure the kinase itself is active and that other reaction components, such as ATP and MgCl₂, are at their optimal concentrations.
Q4: I am observing high variability between replicates in my cell-based assay. How can I troubleshoot this?
High variability in cell-based assays can be caused by several factors.[1] Inconsistent cell seeding is a common culprit; ensure a homogenous cell suspension and careful pipetting.[2] Edge effects in multi-well plates can also lead to variability; consider not using the outer wells or filling them with sterile phosphate-buffered saline (PBS) to maintain humidity.[3] Finally, ensure that the dCMP solution is thoroughly mixed and evenly distributed in each well.
Troubleshooting Guides
Issue 1: Low or No Signal in dCMP Kinase Assay
| Possible Cause | Recommended Solution |
| Suboptimal dCMP Concentration | Perform a dCMP concentration titration to determine the optimal concentration for your specific enzyme and assay conditions. Start with a broad range and then narrow it down around the apparent Km. |
| Inactive Kinase | Confirm the activity of your kinase using a known positive control substrate. Ensure proper storage and handling of the enzyme to prevent degradation. Avoid multiple freeze-thaw cycles. |
| Suboptimal ATP Concentration | Titrate the ATP concentration. The optimal concentration is often at or near the Km for ATP for the specific kinase. |
| Incorrect Buffer Composition | Optimize the pH, ionic strength, and co-factor (e.g., MgCl₂) concentration of the assay buffer.[4] |
| Degraded dCMP | Prepare fresh dCMP solutions from a new stock. Ensure proper storage of dCMP to prevent degradation. |
Issue 2: High Background Signal in Kinase Assay
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Use high-purity reagents, including dCMP, ATP, and buffer components. Prepare fresh solutions and filter them if necessary. |
| Non-specific Binding | Include a non-ionic detergent (e.g., Tween-20 at 0.01-0.1%) in the assay buffer to reduce non-specific binding to the plate or other components. |
| Autophosphorylation of Kinase | If the kinase exhibits high autophosphorylation, it may be necessary to adjust the kinase concentration or the reaction time. |
| Assay Plate Autofluorescence | If using a fluorescence-based assay, ensure the microplate is suitable for fluorescence measurements (e.g., black plates with clear bottoms) to minimize background.[5] |
Issue 3: Inconsistent Results in Cell-Based Assays
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure cells are in a single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting into wells.[6] |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity across the plate.[3] |
| dCMP Precipitation | Visually inspect wells for any precipitate after adding dCMP. If precipitation occurs, consider preparing the dCMP solution in a different buffer or adjusting the final concentration. |
| Solvent-Induced Cytotoxicity | If dCMP is dissolved in a solvent like DMSO, ensure the final solvent concentration in the cell culture is low (typically ≤ 0.5%) to avoid toxicity.[6] |
Experimental Protocols
Protocol 1: Determining the Optimal dCMP Concentration for a Kinase Assay (Non-Radioactive, Spectrophotometric)
This protocol describes a coupled-enzyme assay to determine the activity of a dCMP kinase by measuring the consumption of NADH.
Materials:
-
dCMP Kinase
-
dCMP
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a dCMP Dilution Series: Prepare a series of dCMP concentrations in kinase assay buffer. A typical range to test would be from 0 µM to 5 mM.
-
Prepare the Reaction Master Mix: In a single tube, prepare a master mix containing all reaction components except for dCMP. The final concentrations in the assay should be, for example: 1 mM ATP, 1 mM PEP, 20 U/mL PK, 20 U/mL LDH, and 0.2 mM NADH in kinase assay buffer.
-
Set up the Assay Plate:
-
Add a constant volume of the dCMP kinase to each well.
-
Add the different dilutions of dCMP to the appropriate wells.
-
Include a "no dCMP" control.
-
-
Initiate the Reaction: Add the reaction master mix to all wells to start the reaction.
-
Measure Absorbance: Immediately begin measuring the decrease in absorbance at 340 nm every minute for 15-30 minutes at a constant temperature (e.g., 30°C).
-
Data Analysis:
-
Calculate the rate of NADH consumption (the change in absorbance per minute) for each dCMP concentration.
-
Plot the reaction rate versus the dCMP concentration to determine the optimal concentration.
-
Visualizations
Caption: Workflow for optimizing dCMP concentration in a kinase assay.
Caption: Troubleshooting logic for low kinase activity.
References
Technical Support Center: Preventing Enzymatic Degradation of 2'-Deoxycytidine-5'-Monophosphate (dCMP) in Cell Extracts
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to prevent the enzymatic degradation of 2'-Deoxycytidine-5'-Monophosphate (dCMP) in cell extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for dCMP degradation in cell extracts?
A1: The primary enzymes responsible for the degradation of dCMP in cellular extracts are cytidine (B196190) deaminase and 5'-nucleotidases. Cytidine deaminase converts dCMP to 2'-deoxyuridine-5'-monophosphate (dUMP), while 5'-nucleotidases remove the phosphate (B84403) group, converting dCMP to 2'-deoxycytidine.
Q2: Why is it crucial to prevent dCMP degradation in my experiments?
A2: Preventing dCMP degradation is critical for accurately quantifying its levels and studying its role in various cellular processes, such as DNA synthesis and repair.[1][2] Degradation can lead to underestimation of dCMP concentrations and misleading experimental results.
Q3: What are the most effective inhibitors for preventing dCMP degradation?
A3: A combination of inhibitors is typically used to target the primary degradation enzymes. Tetrahydrouridine (B1681287) (THU) is a potent inhibitor of cytidine deaminase.[3][4][5][6] For inhibiting 5'-nucleotidases, a broad-spectrum phosphatase inhibitor cocktail or specific inhibitors like adenosine (B11128) 5'-[α,β-methylene]diphosphate (AOPCP) can be effective.[7]
Q4: At what temperature should I prepare my cell extracts to minimize enzymatic activity?
A4: To minimize enzymatic activity, it is crucial to perform all cell lysis and extraction steps on ice or at 4°C.[8][9] Pre-cooling all buffers and equipment is also highly recommended.
Q5: Can the choice of cell lysis buffer affect dCMP stability?
A5: Yes, the choice of lysis buffer is critical. Buffers containing strong detergents can denature enzymes, but may also interfere with downstream applications.[10][11][12] It is important to select a buffer that is compatible with your experimental goals while minimizing enzymatic activity. Often, the addition of specific enzyme inhibitors to a standard lysis buffer is the most effective approach.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable dCMP levels | Rapid enzymatic degradation during sample preparation. | - Immediately place cells on ice after harvesting.- Use pre-chilled lysis buffers containing a freshly prepared inhibitor cocktail (see Protocol 1).- Minimize the time between cell lysis and analysis or snap-freeze the extract in liquid nitrogen for storage at -80°C.[2] |
| High variability in dCMP measurements between replicates | Inconsistent sample handling or incomplete enzyme inhibition. | - Ensure uniform and rapid processing of all samples.- Vortex the inhibitor cocktail immediately before adding it to the lysis buffer to ensure it is well-mixed.- Optimize inhibitor concentrations for your specific cell type and protein concentration. |
| Presence of high levels of dUMP or deoxycytidine | Incomplete inhibition of cytidine deaminase or 5'-nucleotidases. | - Increase the concentration of tetrahydrouridine (THU) in your inhibitor cocktail.- Add a potent 5'-nucleotidase inhibitor, such as AOPCP, to your inhibitor cocktail.[7] |
| Degradation still occurs despite using inhibitors | Sub-optimal inhibitor concentration or inhibitor degradation. | - Prepare inhibitor stock solutions fresh and store them appropriately.- Perform a dose-response experiment to determine the optimal inhibitor concentrations for your specific experimental conditions. |
Table 1: Common Inhibitors for dCMP Stabilization
| Inhibitor | Target Enzyme | Typical Working Concentration | Notes |
| Tetrahydrouridine (THU) | Cytidine Deaminase | 10-100 µM | A potent and widely used inhibitor.[3][4][5] |
| Adenosine 5'-[α,β-methylene]diphosphate (AOPCP) | 5'-Nucleotidase | 5-50 µM | A highly effective, non-hydrolyzable ATP analog that inhibits many 5'-nucleotidases.[7] |
| Phosphatase Inhibitor Cocktail | Various Phosphatases (including some 5'-nucleotidases) | As per manufacturer's instructions | Provides broad-spectrum inhibition of phosphatases. |
| EDTA | Metallophosphatases | 1-5 mM | Chelates divalent metal ions required for the activity of some phosphatases. |
Experimental Protocols
Protocol 1: Preparation of an Inhibitor Cocktail for dCMP Stabilization
This protocol describes the preparation of a 100X inhibitor cocktail to be added to the cell lysis buffer.
Materials:
-
Tetrahydrouridine (THU)
-
Adenosine 5'-[α,β-methylene]diphosphate (AOPCP)
-
Nuclease-free water
-
DMSO (if necessary for dissolving inhibitors)
Procedure:
-
Prepare 10 mM THU Stock Solution: Dissolve the appropriate amount of THU in nuclease-free water to make a 10 mM stock solution. Aliquot and store at -20°C.
-
Prepare 5 mM AOPCP Stock Solution: Dissolve the appropriate amount of AOPCP in nuclease-free water to make a 5 mM stock solution. Aliquot and store at -20°C.
-
Prepare 100X Inhibitor Cocktail: On the day of the experiment, combine the stock solutions to create the 100X cocktail. For every 1 mL of lysis buffer to be used, you will add 10 µL of the 100X cocktail.
-
To prepare 100 µL of 100X cocktail (sufficient for 10 mL of lysis buffer):
-
10 µL of 10 mM THU
-
10 µL of 5 mM AOPCP
-
80 µL of nuclease-free water
-
-
-
Add to Lysis Buffer: Immediately before use, add the 100X inhibitor cocktail to your pre-chilled cell lysis buffer at a 1:100 dilution (e.g., 10 µL of cocktail to 1 mL of lysis buffer). Vortex briefly to mix.
Protocol 2: Extraction of Cellular Nucleotides
This protocol provides a general method for extracting nucleotides from mammalian cells.
Materials:
-
Cultured mammalian cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer) with freshly added 1X inhibitor cocktail (from Protocol 1)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Cell Harvesting: Place the cell culture dish on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer with inhibitors to the dish. For a 10 cm dish, 1 mL is typically sufficient.
-
Scraping and Collection: Use a cell scraper to gently scrape the cells off the dish in the lysis buffer. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 15-20 minutes with occasional gentle vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the nucleotides, to a new pre-chilled microcentrifuge tube.
-
Analysis or Storage: Proceed immediately with your downstream analysis (e.g., HPLC) or snap-freeze the extract in liquid nitrogen and store at -80°C for later use.
Visualizations
Enzymatic Degradation Pathway of dCMP
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modulation of gemcitabine (2',2'-difluoro-2'-deoxycytidine) pharmacokinetics, metabolism, and bioavailability in mice by 3,4,5,6-tetrahydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of 5-trifluoromethyldeoxycytidine and tetrahydrouridine to circumvent catabolism and exploit high levels of cytidine deaminase in tumors to achieve DNA- and target-directed therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5'-Nucleotidase from rat heart membranes. Inhibition by adenine nucleotides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Lysis Buffers | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Cell Lysis Buffers: How to Select the Best One for Your Sample [synapse.patsnap.com]
- 12. bosterbio.com [bosterbio.com]
common contaminants in commercial 2'-Deoxycytidine-5'-Monophosphate preparations.
Welcome to the technical support center for 2'-Deoxycytidine-5'-Monophosphate (dCMP). This resource is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during experiments involving dCMP.
Frequently Asked Questions (FAQs)
Q1: What are the most common chemical contaminants in commercial dCMP preparations?
A1: Commercial preparations of dCMP, while generally of high purity (often ≥98-99%), can contain several types of impurities. These can be broadly categorized as:
-
Related Nucleotides and Degradation Products: These are structurally similar to dCMP and can arise from the synthesis process or degradation during storage. Common examples include 2'-Deoxycytidine (the nucleoside without the phosphate (B84403) group), 2'-Deoxycytidine-5'-Diphosphate (dCDP), and 2'-Deoxyuridine-5'-Monophosphate (dUMP), which results from the deamination of dCMP.[1]
-
Process-Related Impurities: These are substances remaining from the chemical synthesis and purification process. They can include pyrophosphates (PPi), which can inhibit polymerase activity, and residual solvents.[2]
-
Inorganic Contaminants: Heavy metals (e.g., Cd, Cr, Cu, Fe, Mn, Ni, Pb) can be present in trace amounts and may inhibit enzymatic reactions by interfering with essential cofactors like Mg²⁺ or by directly binding to the polymerase.[2]
-
Macromolecular Contaminants: Contamination with nucleases (DNases) can degrade DNA templates or products, while contaminating DNA from bacterial or human sources can lead to false-positive results in sensitive applications like PCR.[2]
Q2: How can dCMP contaminants affect my PCR or DNA synthesis experiment?
A2: Contaminants in your dCMP stock can lead to a range of experimental problems:
-
Reduced Yield or Complete Failure: Degradation products like dCDP and dCMP can act as competitive inhibitors for DNA polymerase, reducing the efficiency of dCTP incorporation after in-situ phosphorylation.[3] Similarly, pyrophosphate and heavy metal impurities can directly inhibit polymerase activity.[4]
-
Non-Specific Amplification: An incorrect concentration of usable dCMP (due to degradation) can lead to an imbalance in the dNTP pool. This imbalance, along with the presence of certain metal ions, can reduce the fidelity of the DNA polymerase, leading to non-specific amplification or smears on a gel.[5]
-
Introduction of Mutations: The presence of dUMP, resulting from the deamination of dCMP, can lead to the incorporation of uracil (B121893) into the DNA strand instead of cytosine. If not repaired, this can result in a C-to-T transition mutation in subsequent amplification cycles.
Q3: How should I properly store my dCMP solution to minimize degradation?
A3: To minimize degradation, dCMP solutions should be stored at -20°C in a non-frost-free freezer. The optimal pH for long-term stability is between 7.5 and 8.2 to prevent acid-catalyzed hydrolysis of the phosphate groups.[3] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4] For short-term storage (up to 15 days), 4°C is acceptable.[3]
Q4: My PCR failed. How do I determine if my dCMP or other dNTPs are the problem?
A4: A systematic approach is best. First, use a positive control reaction with a template and primers that have previously worked. If the positive control also fails, the issue is likely with a common reagent. To specifically test your dNTPs, set up two reactions: one with your current dNTP stock and another with a fresh, unopened aliquot. If the reaction with the fresh dNTPs succeeds while the other fails, your working stock of dNTPs has likely degraded or is contaminated.[3]
Contaminant Data Summary
While exact specifications vary by manufacturer, high-purity dCMP preparations for molecular biology are typically expected to meet stringent purity criteria. The table below provides representative purity levels and typical limits for common contaminants.
| Contaminant Type | Specific Impurity | Typical Specification/Purity Level | Potential Impact on Experiments |
| Purity | This compound (dCMP) | ≥98.0% | Main component for experimental use. |
| Related Nucleotides | 2'-Deoxycytidine-5'-Diphosphate (dCDP) | < 1.0% | Can competitively inhibit DNA polymerase, leading to reduced amplification efficiency.[6] |
| 2'-Deoxyuridine-5'-Monophosphate (dUMP) | < 0.5% | Can be incorporated into DNA, leading to C-to-T mutations. | |
| Process-Related Impurities | Pyrophosphate (PPi) | Not typically specified; minimized | Inhibits DNA polymerase activity, leading to reduced yield or PCR failure.[4] |
| Inorganic Contaminants | Heavy Metals (Total) | < 10 ppm | Can inhibit DNA polymerase and interfere with Mg²⁺ cofactor function, reducing fidelity.[2] |
Note: The values presented are illustrative and based on typical purity standards for high-grade nucleotides. Always refer to the manufacturer's Certificate of Analysis for lot-specific data.
Troubleshooting Guides
Issue 1: Low or No PCR Product Yield
If you are experiencing low or no yield in your PCR, and you suspect an issue with your dCMP or other dNTPs, follow this workflow.
Issue 2: Unexpected or Non-Specific PCR Products
If you observe smeared bands, multiple bands, or products of the incorrect size, consider the following potential causes related to dCMP/dNTPs.
| Potential Cause | Recommended Action |
| Incorrect dNTP Concentration | An excess of dNTPs can chelate too much Mg²⁺, reducing polymerase fidelity. A suboptimal concentration can cause premature termination. Verify your final dNTP concentration is appropriate for your polymerase and assay (typically 200-400 µM of each).[5] |
| dUMP Contamination | If your polymerase can read dUTP, the presence of dUMP (which becomes dUTP) can lead to its incorporation. While not directly causing non-specific bands, it can affect downstream applications. If fidelity is critical, consider using a higher purity source of dCMP/dCTP. |
| Heavy Metal Contamination | Certain metal ions can reduce the fidelity of DNA polymerases, promoting misincorporation and potentially leading to non-specific products.[2] Use high-purity, molecular biology grade dNTPs to minimize this risk. |
Experimental Protocols
Protocol: Purity Analysis of dCMP by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a dCMP sample and detecting related nucleotide contaminants like dCDP.
1. Objective: To quantify the percentage of dCMP in a sample and identify the presence of degradation products using reverse-phase HPLC with UV detection.
2. Materials:
-
HPLC System with UV Detector
-
C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 2.6 µm particle size)
-
dCMP sample
-
Reference standards (dCMP, dCDP)
-
Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 5.4
-
Mobile Phase B: HPLC-grade methanol
-
0.22 µm syringe filters
3. Sample and Standard Preparation:
-
dCMP Sample: Prepare a stock solution of the dCMP sample at approximately 1 mg/mL in purified water. Dilute this stock to a working concentration of ~100 µg/mL with Mobile Phase A.
-
Reference Standards: Prepare individual stock solutions of dCMP and dCDP at 1 mg/mL in purified water. Create a mixed standard solution containing a known concentration of each (e.g., 100 µg/mL of dCMP and 10 µg/mL of dCDP) in Mobile Phase A.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
4. HPLC Method Parameters:
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm
-
Column Temperature: 25°C (Ambient)
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0.0 100 0 20.0 75 25 21.0 0 100 25.0 0 100 26.0 100 0 | 30.0 | 100 | 0 |
5. Analysis:
-
Equilibrate the column with 100% Mobile Phase A until a stable baseline is achieved.
-
Inject a solvent blank (Mobile Phase A) to identify any system peaks.
-
Inject the mixed reference standard to determine the retention times for dCMP and dCDP.
-
Inject the dCMP sample in triplicate.
-
Identify the dCMP peak in the sample chromatogram based on the retention time from the standard.
-
Calculate purity using the area normalization method: Purity (%) = (Area of dCMP Peak / Total Area of All Peaks) x 100
Visualizations
References
- 1. The Deoxycytidine Pathway for Thymidylate Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioline.com [bioline.com]
- 3. benchchem.com [benchchem.com]
- 4. clyte.tech [clyte.tech]
- 5. PCR Troubleshooting [caister.com]
- 6. DNA synthesis from diphosphate substrates by DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing dCMP Resolution in HPLC Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of deoxycytidine monophosphate (dCMP) in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of dCMP, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of dCMP Peak
Question: Why is my dCMP peak not well-separated from other components in the sample?
Answer: Poor resolution in HPLC can stem from several factors related to the column, mobile phase, or overall system. The primary contributors to resolution are efficiency (N), selectivity (α), and the retention factor (k)[1][2]. To improve the separation of your dCMP peak, consider the following troubleshooting steps:
-
Optimize Mobile Phase Composition:
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the organic solvent (e.g., acetonitrile (B52724), methanol) percentage in the mobile phase will increase the retention time of dCMP, potentially improving its separation from less retained impurities[1][2].
-
Modify pH: The pH of the mobile phase is a critical parameter as it influences the ionization state of dCMP, which in turn affects its retention time and peak shape[3][4]. Experiment with adjusting the pH to enhance separation.
-
Incorporate Buffers: Using a buffer solution in your mobile phase helps to maintain a stable pH, leading to more reproducible retention times and improved peak symmetry[5][6].
-
Utilize Ion-Pairing Agents: For highly polar and ionizable compounds like dCMP, adding an ion-pair reagent to the mobile phase can significantly enhance retention and selectivity in reversed-phase chromatography[7][8].
-
-
Evaluate the HPLC Column:
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., from a C18 to a phenyl or cyano column) can alter the selectivity of the separation[1].
-
Consider Smaller Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency, resulting in sharper peaks and better resolution[1][9].
-
Increase Column Length: A longer column provides more theoretical plates, which can lead to improved separation[1].
-
-
Adjust Operating Parameters:
-
Lower the Flow Rate: Reducing the flow rate can sometimes enhance separation, although it will increase the analysis time[1].
-
Optimize Temperature: Column temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Experimenting with different temperatures may improve resolution[10].
-
Issue 2: dCMP Peak Tailing
Question: My dCMP peak is asymmetrical with a pronounced tailing. What could be the cause and how can I fix it?
Answer: Peak tailing is a common issue in HPLC and can be caused by a variety of factors, including column problems, mobile phase issues, and instrument setup[11]. For a polar and potentially charged analyte like dCMP, secondary interactions with the stationary phase are a frequent cause. Here are some troubleshooting steps:
-
Address Secondary Interactions:
-
Adjust Mobile Phase pH: The interaction of basic analytes with acidic silanol (B1196071) groups on the silica-based stationary phase is a primary cause of tailing[5]. Adjusting the mobile phase pH can help to suppress these interactions.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask residual silanol groups and reduce peak tailing[5].
-
Use a Different Column: Consider using a column with a different stationary phase or one that is end-capped to minimize silanol interactions.
-
-
Check for Column Issues:
-
Column Overload: Injecting too much sample can lead to peak tailing[5][12]. Try diluting your sample or injecting a smaller volume.
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or at the head of the column can cause peak distortion[12]. Try flushing the column with a strong solvent or, if necessary, replace the guard column or the analytical column.
-
Column Void: A void at the column inlet can also lead to peak tailing[5].
-
-
Inspect the HPLC System:
Frequently Asked Questions (FAQs)
This section provides answers to frequently asked questions regarding the analysis of dCMP by HPLC.
Q1: What type of HPLC column is best suited for dCMP analysis?
A1: The choice of column depends on the desired separation mechanism.
-
Reversed-Phase (RP) C18 Columns: These are widely used for the separation of nucleotides. A standard C18 column (e.g., 150 x 4.6 mm, 5 µm) can be a good starting point[14].
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an excellent technique for retaining and separating very polar compounds like dCMP[15][16][17]. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Ion-Pair Reversed-Phase Chromatography: This technique uses a standard reversed-phase column but adds an ion-pairing reagent to the mobile phase to improve the retention and selectivity of ionic analytes like dCMP[7][8][18].
Q2: What is a good starting mobile phase for dCMP separation on a C18 column?
A2: A good starting point for reversed-phase separation of dCMP is a gradient elution using a buffered aqueous phase and an organic modifier. For example, a mobile phase consisting of a phosphate (B84403) buffer (e.g., 50 mM, pH 4.0) and methanol (B129727) or acetonitrile can be used[14][19]. The gradient can be optimized to achieve the desired separation.
Q3: How can I improve the retention of dCMP in reversed-phase HPLC?
A3: If dCMP is eluting too early (low retention), you can try the following:
-
Decrease the organic solvent percentage in your mobile phase.
-
Use an ion-pairing reagent such as tetrabutylammonium (B224687) to increase its interaction with the non-polar stationary phase[8].
-
Switch to a HILIC column , which is specifically designed to retain polar compounds[15][20].
Q4: Can I use UV detection for dCMP?
A4: Yes, dCMP has a UV absorbance maximum that allows for its detection using a UV detector. A common wavelength for the detection of nucleotides is around 254 nm or 270 nm[14][21].
Q5: What is the purpose of a guard column and should I use one for dCMP analysis?
A5: A guard column is a short, disposable column placed before the analytical column. Its purpose is to protect the more expensive analytical column from contamination by strongly retained or particulate matter in the sample[11]. Using a guard column is highly recommended, especially when analyzing complex samples, to extend the lifetime of your analytical column.
Data Presentation
The following tables summarize quantitative data for HPLC parameters that can be used as a starting point for optimizing dCMP resolution.
Table 1: Example HPLC Columns for Nucleotide Separation
| Column Type | Stationary Phase | Dimensions | Particle Size (µm) | Pore Size (Å) | Reference |
| Reversed-Phase | C18 | 150 x 4.6 mm | 5 | - | [14] |
| Reversed-Phase | C18 | 50 x 3 mm | 1.8 | - | [14] |
| Mixed-Mode | Newcrom B | 150 x 4.6 mm | 5 | 100 | [21] |
| Reversed-Phase | Supelcosil LC-18 | - | 3 | - | [8] |
Table 2: Example Mobile Phase Compositions for dCMP and Nucleotide Analysis
| HPLC Mode | Mobile Phase A | Mobile Phase B | Buffer/Additive | Application | Reference |
| Reversed-Phase | Deionized Water | Methanol | 50 mM Phosphate Buffer (pH 4.0) | Separation of deoxynucleosides | [14] |
| Mixed-Mode | Water | Acetonitrile | 0.1% Phosphoric Acid | Separation of CMP and dCMP | [21] |
| Ion-Pair RP | - | - | Tetrabutylammonium | Separation of nucleotides | [8] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for dCMP Analysis
This protocol provides a general starting point for the separation of dCMP using a C18 column.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH adjusted to 4.0 with phosphoric acid.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 5%).
-
Create a linear gradient to increase the percentage of Mobile Phase B over a set time (e.g., to 50% over 15 minutes).
-
Include a column wash step with a high percentage of Mobile Phase B.
-
Equilibrate the column with the initial mobile phase composition before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40 °C[14].
-
Detection: UV at 254 nm or 270 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the dCMP standard or sample in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.
Protocol 2: Ion-Pair Reversed-Phase HPLC for Enhanced dCMP Retention
This protocol is designed to improve the retention of dCMP on a reversed-phase column.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare an aqueous buffer (e.g., phosphate buffer) and add an ion-pairing reagent such as tetrabutylammonium phosphate or an alkyl sulfonic acid at a concentration of 5-10 mM. Adjust the pH as needed. The organic modifier is typically acetonitrile or methanol.
-
Elution: An isocratic or gradient elution can be used. For method development, a gradient from a low to a high percentage of the organic modifier is recommended.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).
-
Detection: UV at 254 nm or 270 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase. Ensure the sample is filtered before injection.
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships for troubleshooting and method development in HPLC.
Caption: Troubleshooting workflow for poor dCMP resolution.
Caption: Logical steps for troubleshooting dCMP peak tailing.
Caption: General workflow for HPLC method development for dCMP.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. chromtech.com [chromtech.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 8. A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 16. zodiaclifesciences.com [zodiaclifesciences.com]
- 17. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of dCTP Incorporation by DNA Polymerases: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the efficiency and kinetics of 2'-deoxycytidine (B1670253) 5'-triphosphate (dCTP) incorporation is fundamental to various applications, from PCR and DNA sequencing to the development of novel therapeutics. This guide provides an objective comparison of dCTP incorporation by several DNA polymerases, supported by experimental data.
Data Presentation: Comparative Kinetics of dCTP Incorporation
The efficiency of nucleotide incorporation by DNA polymerases is often described by the Michaelis-Menten kinetic parameters, Km (the substrate concentration at which the reaction rate is half of Vmax) and kcat (the turnover number), or by pre-steady-state kinetic parameters, Kd (the dissociation constant) and kpol (the maximum rate of polymerization). The catalytic efficiency is frequently expressed as the ratio kcat/Km or kpol/Kd. Below is a summary of these parameters for dCTP incorporation by various DNA polymerases.
| DNA Polymerase | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Kd (µM) | kpol (s⁻¹) | kpol/Kd (µM⁻¹s⁻¹) | Reference |
| Human DNA Polymerase η (hpol η) | dCTP opposite G | - | - | - | 9 | 50 | 5.56 | [1] |
| Human DNA Polymerase η (hpol η) | dCTP opposite O⁴MeT | 0.19 | - | - | - | - | - | [2] |
| Vent DNA Polymerase | dCTP | - | - | - | 74 | 65 | 0.88 | [3] |
| Sulfolobus solfataricus Dpo4 | dCTP opposite 8-oxoG | - | - | 90-fold higher than dATP | 15 (15-fold lower than for G) | faster than opposite G | - | [4] |
| DNA Polymerase β (WT) | C:G (Correct) | 4.8 ± 0.4 | 20.3 ± 0.4 | 4.23 | - | - | - | [5] |
| RB69 DNA Polymerase | dCTP opposite dAP (in Mn²⁺) | - | - | - | 160 ± 22 | 122 ± 5 | 0.76 | [6] |
Note: The kinetic parameters can vary depending on the specific experimental conditions (e.g., buffer composition, temperature, and DNA template-primer sequence). The values presented are based on available literature. "-" indicates that the data was not specified in the cited source.
Experimental Protocols: Determining Kinetic Parameters for Nucleotide Incorporation
The determination of kinetic parameters for dNTP incorporation typically involves steady-state or pre-steady-state kinetic analysis.
Steady-State Kinetics: Primer Extension Assay
This method measures the rate of incorporation of a single nucleotide over a period where the enzyme concentration is much lower than the substrate concentration.
Methodology:
-
Primer-Template Preparation: A DNA primer is labeled, typically with 32P or a fluorescent dye, and annealed to a longer, unlabeled DNA template. The template sequence is designed to have a specific site for the incorporation of the nucleotide of interest.
-
Reaction Setup: The reaction mixture contains the annealed primer-template, a specific DNA polymerase, reaction buffer (typically containing Mg²⁺), and varying concentrations of the dNTP to be assayed (e.g., dCTP). It is crucial to ensure that the enzyme concentration is limiting and that product formation is kept below 20% to maintain steady-state conditions.[2]
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the DNA polymerase or dNTPs. The reactions are incubated at the optimal temperature for the polymerase for a fixed time and then quenched by adding a stop solution (e.g., containing EDTA and formamide).[2][7]
-
Product Analysis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).[2] The gel is then visualized using autoradiography (for 32P) or fluorescence imaging.
-
Data Analysis: The intensity of the bands corresponding to the unextended primer and the extended product are quantified. The initial velocity (v) of the reaction at each dNTP concentration is calculated. The data are then fit to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) to determine the Km and Vmax. kcat is then calculated from Vmax and the enzyme concentration.[2][8]
Pre-Steady-State Kinetics: Stopped-Flow Fluorescence Assay
This technique allows for the observation of the first turnover of the enzyme and can be used to determine the rate of polymerization (kpol) and the dissociation constant (Kd) for the dNTP.[9]
Methodology:
-
Reagent Preparation: Two syringes are prepared. One contains the DNA polymerase and a fluorescently labeled primer-template DNA. The other contains the dNTP of interest and MgCl₂.[9] The fluorescent label is often placed in a position where its fluorescence changes upon nucleotide binding or incorporation.
-
Rapid Mixing: The contents of the two syringes are rapidly mixed in a stopped-flow instrument, initiating the reaction.[9]
-
Fluorescence Detection: The change in fluorescence is monitored over time (typically in milliseconds).
-
Data Analysis: The observed rate of the fluorescence change (kobs) is measured at different dNTP concentrations. The data are then plotted against the dNTP concentration and fit to a hyperbolic equation: kobs = (kpol * [dNTP]) / (Kd + [dNTP]). This allows for the determination of kpol and Kd.[1][3]
Mandatory Visualization
Caption: Workflow for determining dNTP incorporation kinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient and high fidelity incorporation of dCTP opposite 7,8-dihydro-8-oxodeoxyguanosine by Sulfolobus solfataricus DNA polymerase Dpo4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Analysis of Correct Nucleotide Insertion by a Y-family DNA Polymerase Reveals Conformational Changes Both Prior to and following Phosphodiester Bond Formation as Detected by Tryptophan Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Polymerase Fidelity: Comparing Direct Competition of Right and Wrong dNTP Substrates with Steady State and Presteady State Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
dCMP: A Novel Biomarker for Cellular Proliferation Challenging the Gold Standards
For Immediate Release
A compelling body of evidence is emerging that positions deoxycytidine monophosphate (dCMP) as a robust and quantitative biomarker for cellular proliferation, offering distinct advantages over traditional markers such as Ki-67 and BrdU. This guide provides a comprehensive comparison of dCMP with these established methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in evaluating its potential for their applications.
The accurate measurement of cell proliferation is critical in cancer research, drug discovery, and developmental biology. For decades, immunohistochemical staining for proteins like Ki-67 and the incorporation of nucleoside analogs like bromodeoxyuridine (BrdU) have been the mainstays for assessing proliferative activity. However, these methods are not without their limitations, including semi-quantitative results, harsh sample processing, and an incomplete picture of the underlying metabolic activity driving cell division.
dCMP, a crucial precursor for DNA synthesis, offers a direct and quantitative measure of the metabolic commitment to proliferation. Its levels are tightly regulated and correlate directly with the rate of DNA replication. Recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the precise quantification of dCMP in cells and tissues, paving the way for its validation as a superior biomarker.
Comparative Analysis: dCMP vs. Traditional Proliferation Markers
| Feature | dCMP | Ki-67 | BrdU |
| Nature of Marker | Metabolite, direct precursor for DNA synthesis | Nuclear protein expressed in active cell cycle phases (G1, S, G2, M) | Synthetic thymidine (B127349) analog incorporated during the S phase of DNA synthesis |
| Quantification | Highly quantitative (e.g., fmol/µg protein) via LC-MS/MS | Semi-quantitative (percentage of positive cells) via immunohistochemistry (IHC) | Semi-quantitative (percentage of positive cells) via IHC or flow cytometry |
| Cell Cycle Phase | Reflects commitment to S phase and ongoing DNA synthesis | Present throughout all active phases of the cell cycle (G1, S, G2, M)[1] | Incorporated only during the S phase[1] |
| Sample Processing | Requires cell lysis and metabolite extraction | Often requires antigen retrieval, which can be harsh on tissues | Requires DNA denaturation to expose the incorporated BrdU for antibody binding |
| Information Provided | Direct measure of the metabolic flux towards DNA synthesis | Indicates the proportion of cells in the active cell cycle | Marks cells that have undergone DNA replication during the labeling period |
| Potential for High-Throughput | Amenable to high-throughput analysis with modern LC-MS/MS platforms | Can be automated but scoring can be subjective and time-consuming | Labeling and detection can be laborious for large-scale screening |
| Clinical Relevance | Potential as a predictive biomarker for response to anti-metabolite therapies | Widely used as a prognostic and predictive marker in oncology | Primarily a research tool, with limited direct clinical diagnostic use |
Experimental Protocols
Quantification of dCMP by LC-MS/MS
This protocol provides a general framework for the quantification of dCMP in cultured cells.
1. Cell Lysis and Metabolite Extraction:
-
Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well of a 6-well plate.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute and incubate at -80°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
2. LC-MS/MS Analysis:
-
The analysis is typically performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Separation: A reversed-phase C18 column is commonly used with a gradient elution of mobile phases such as ammonium (B1175870) acetate (B1210297) in water and acetonitrile.
-
Mass Spectrometry Detection: dCMP is detected using multiple reaction monitoring (MRM) in negative ionization mode. The specific precursor-to-product ion transitions for dCMP should be optimized for the instrument used.
-
Quantification: A standard curve is generated using a series of known concentrations of a dCMP analytical standard. The concentration of dCMP in the samples is then determined by interpolating their peak areas against the standard curve.
Immunohistochemistry for Ki-67
This is a standard protocol for Ki-67 staining in paraffin-embedded tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 5 minutes each).
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Immerse slides in a citrate (B86180) buffer (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a blocking serum for 30 minutes.
-
Incubate with a primary antibody against Ki-67 (e.g., MIB-1 clone) for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP) for 30 minutes.
-
Develop the signal with a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
4. Analysis:
-
The Ki-67 labeling index is determined by counting the percentage of positively stained nuclei in a defined number of tumor cells.
BrdU Incorporation Assay
This protocol describes the labeling and detection of BrdU in cultured cells.
1. BrdU Labeling:
-
Add BrdU to the cell culture medium at a final concentration of 10 µM.
-
Incubate the cells for a desired period (e.g., 1-24 hours) to allow for BrdU incorporation into newly synthesized DNA.
2. Cell Fixation and DNA Denaturation:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Denature the DNA by incubating the cells in 2 M HCl for 30 minutes at room temperature.
-
Neutralize the acid with 0.1 M sodium borate (B1201080) buffer (pH 8.5).
3. Immunostaining:
-
Block non-specific binding with a blocking solution.
-
Incubate with a primary antibody against BrdU for 1 hour.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
4. Analysis:
-
The percentage of BrdU-positive cells is determined by fluorescence microscopy or flow cytometry.
Signaling Pathways and Experimental Workflows
The synthesis of dCMP is a key part of the pyrimidine (B1678525) biosynthesis pathway, which is tightly regulated and linked to the cell cycle.
Caption: dCMP synthesis pathway and its regulation by the cell cycle.
Caption: Experimental workflow for comparing dCMP, Ki-67, and BrdU.
Conclusion
The validation of dCMP as a biomarker for cellular proliferation represents a significant advancement in the field. Its quantitative nature, direct link to DNA synthesis, and amenability to high-throughput analysis position it as a powerful tool for both basic research and clinical applications. While Ki-67 and BrdU will continue to be valuable for specific applications, dCMP offers a more direct and metabolically relevant measure of proliferative activity. As research in this area continues, dCMP is poised to become an indispensable biomarker in the study of cancer and other proliferative diseases.
References
Navigating the Specificity of Anti-dCMP Antibodies: A Comparative Guide to Cross-Reactivity with Other Nucleotides
For researchers, scientists, and drug development professionals, understanding the specificity of an antibody is paramount to ensuring accurate and reliable experimental results. This guide provides a comprehensive overview of the cross-reactivity of anti-deoxycytidine monophosphate (dCMP) antibodies with other structurally similar nucleotides. While specific cross-reactivity data for commercially available anti-dCMP antibodies is not readily published, this guide presents a framework for evaluating antibody performance, including a detailed experimental protocol for determining cross-reactivity via competitive ELISA and illustrative data on what researchers might expect.
Antibody cross-reactivity occurs when an antibody raised against a specific antigen, in this case, dCMP, also binds to other non-target molecules.[1] Due to the structural similarities between nucleotide bases, an anti-dCMP antibody could potentially recognize and bind to other nucleotides such as deoxyadenosine (B7792050) monophosphate (dAMP), deoxyguanosine monophosphate (dGMP), deoxythymidine monophosphate (dTMP), and cytidine (B196190) monophosphate (CMP). The degree of this cross-reactivity is a critical parameter for the validation of any immunoassay.
Comparative Analysis of Anti-dCMP Antibody Cross-Reactivity
The specificity of an antibody is influenced by whether it is a monoclonal or polyclonal antibody. Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen. This characteristic can sometimes lead to a higher likelihood of cross-reactivity. In contrast, monoclonal antibodies are a homogeneous population of antibodies that recognize a single epitope, which generally results in higher specificity and lower cross-reactivity.
To quantify the cross-reactivity of an anti-dCMP antibody, a competitive enzyme-linked immunosorbent assay (ELISA) is the method of choice.[1][2] This assay measures the ability of other nucleotides to compete with dCMP for binding to the antibody. The results are typically expressed as the concentration of the competitor nucleotide required to cause 50% inhibition of the antibody binding to the target antigen (IC50).
Below is an illustrative table summarizing hypothetical cross-reactivity data for a monoclonal anti-dCMP antibody. This data is provided as an example of how to present such findings.
| Competitor Nucleotide | IC50 (µM) | Cross-Reactivity (%) |
| dCMP (Target) | 0.1 | 100 |
| dAMP | > 1000 | < 0.01 |
| dGMP | > 1000 | < 0.01 |
| dTMP | > 1000 | < 0.01 |
| CMP | 10 | 1 |
Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting cross-reactivity results. Actual values will vary depending on the specific antibody.
Experimental Protocol: Competitive ELISA for Anti-dCMP Antibody Cross-Reactivity
This protocol outlines the steps to assess the cross-reactivity of an anti-dCMP antibody against other nucleotides.
Materials:
-
96-well microtiter plates
-
Anti-dCMP antibody
-
dCMP-conjugate (e.g., dCMP-BSA) for coating
-
Standard solutions of dCMP and competitor nucleotides (dAMP, dGMP, dTMP, CMP)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the dCMP-conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted dCMP-conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare serial dilutions of the standard dCMP and each competitor nucleotide in assay buffer.
-
In separate tubes, mix 50 µL of each concentration of the standard or competitor with 50 µL of the diluted anti-dCMP antibody at its optimal working concentration.
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Development and Reading:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the logarithm of the dCMP concentration.
-
For each competitor nucleotide, plot the absorbance values against the logarithm of its concentration.
-
Determine the IC50 value for dCMP and each competitor from their respective curves. The IC50 is the concentration of the nucleotide that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity for each competitor using the following formula:
% Cross-Reactivity = (IC50 of dCMP / IC50 of Competitor) x 100
Visualizing the Process
To further clarify the experimental design and underlying principles, the following diagrams have been generated.
References
kinetic comparison of natural dCMP versus synthetic analogs in enzymatic reactions.
For researchers, scientists, and drug development professionals, understanding the intricate dance between enzymes and their substrates is paramount. This guide provides a detailed kinetic comparison of natural deoxycytidine monophosphate (dCMP) and its triphosphate form (dCTP) against their synthetic analogs in key enzymatic reactions. By examining the kinetic parameters, we can glean insights into the efficiency and mechanism of these analogs, which is crucial for the development of antiviral and anticancer therapies.
The kinetic behavior of an enzyme is often described by the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate. A lower Km indicates a higher affinity.[1] Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.[2][1] The catalytic efficiency of an enzyme is often expressed as kcat/Km, where kcat (the turnover number) is the number of substrate molecules converted to product per enzyme molecule per unit of time.
This guide will delve into the kinetic comparisons of dCMP and its analogs in two critical enzymatic contexts: incorporation into DNA by DNA polymerases and deamination by dCMP deaminase.
I. DNA Polymerase-Mediated Incorporation: A Battle for the Active Site
DNA polymerases are central to DNA replication and repair, making them prime targets for therapeutic intervention. The kinetic parameters of natural dCTP incorporation versus that of its synthetic analogs reveal how these molecules compete with the natural substrate and inhibit DNA synthesis.
A comparative study using Vent DNA polymerase, a hyperthermophilic archaeal Family B DNA polymerase, provides a clear example of this kinetic competition.[3] The study employed pre-steady-state kinetics to determine the maximum rate of incorporation (kpol) and the dissociation constant (KD), which is analogous to Km in this context.
Table 1: Pre-Steady-State Kinetic Parameters for dCTP and Analogs with Vent DNA Polymerase [3]
| Nucleotide | kpol (s⁻¹) | KD (µM) |
| dCTP (natural) | 65 | 74 |
| ddCTP | 0.5 | Not reported |
| acyCTP | ~25 | Not reported |
Data sourced from a study on Vent DNA polymerase. The rate of ddCTP incorporation was noted to be significantly slower, and the incorporation of acyCTP was enhanced over ddNTPs.[3]
The data clearly indicates that while the natural dCTP is incorporated with high efficiency, the synthetic analogs exhibit markedly different kinetic profiles. Dideoxy-dCTP (ddCTP), a chain-terminating nucleotide, shows a drastically reduced rate of incorporation.[3] In contrast, acyclo-dCTP (acyCTP) is incorporated more readily than ddCTP, suggesting a different mode of interaction within the polymerase active site.[3] This highlights how subtle structural modifications to the deoxyribose ring can have profound impacts on the kinetics of DNA synthesis.
II. dCMP Deaminase: A Target for Modulating Nucleotide Pools
dCMP deaminase plays a crucial role in the pyrimidine (B1678525) salvage pathway by converting dCMP to deoxyuridine monophosphate (dUMP), a precursor for thymidine (B127349) nucleotides. Inhibiting this enzyme can disrupt the supply of nucleotides necessary for DNA synthesis, a strategy employed in cancer chemotherapy.
A study on the inhibition of dCMP deaminase by various uridine (B1682114) analogs provides valuable kinetic data. The inhibitory constant (Ki) is a measure of an inhibitor's potency; a lower Ki indicates a more potent inhibitor.
Table 2: Inhibition of dCMP Deaminase by Synthetic Analogs [4]
| Substrate/Inhibitor | Km (µM) | Ki (µM) | Inhibition Type |
| Cytosine arabinoside monophosphate* | 900 | - | Substrate |
| 3-Deazauridine (B583639) monophosphate | - | 19 | Competitive |
The study used cytosine arabinoside monophosphate as the substrate, which is an analog of dCMP. The Km value provides a reference for the enzyme's affinity for a substrate. The natural substrate is dCMP.[4]
The competitive inhibition by 3-deazauridine monophosphate, as indicated by its Ki value, demonstrates its ability to bind to the active site of dCMP deaminase and compete with the natural substrate.[4] This competitive binding effectively reduces the enzyme's ability to produce dUMP, thereby impacting the downstream synthesis of thymidine nucleotides.
Experimental Protocols
The determination of these kinetic parameters relies on precise experimental methodologies.
Pre-Steady-State Kinetics for DNA Polymerase
The kinetic parameters for Vent DNA polymerase were determined using a pre-steady-state "burst" kinetic assay.[3] This method allows for the direct measurement of the rate of the first few turnovers of the enzyme, providing insights into the catalytic step.
The general workflow for such an experiment is as follows:
Caption: Pre-steady-state kinetic analysis workflow.
In this procedure, a solution of the enzyme and fluorescently labeled primer-template DNA is rapidly mixed with a solution containing the nucleotide (dCTP or an analog) in a stopped-flow instrument.[3] The reaction is allowed to proceed for various short time intervals and then quenched. The products are separated by denaturing gel electrophoresis, and the amount of product formed is quantified by fluorescence detection. The data of product formation over time is then fit to a burst equation to determine the kinetic parameters kpol and KD.[3]
dCMP Deaminase Inhibition Assay
The inhibitory potential of synthetic analogs against dCMP deaminase was assessed using a competitive inhibition assay.
The general principle of this assay is outlined below:
Caption: Workflow for dCMP deaminase inhibition assay.
In this type of assay, the enzyme is incubated with a fixed concentration of the substrate and varying concentrations of the inhibitor. The rate of the reaction (velocity) is measured, often by monitoring the change in absorbance at a specific wavelength. The data is then plotted using methods such as the Lineweaver-Burk plot or non-linear regression to determine the type of inhibition and the inhibitory constant (Ki).[4]
Conclusion
The kinetic comparison of natural dCMP and its analogs in enzymatic reactions provides a quantitative basis for understanding their biological activity. For DNA polymerases, synthetic analogs often exhibit significantly slower incorporation rates, leading to chain termination and the inhibition of DNA replication. In the case of dCMP deaminase, competitive inhibitors can effectively block the enzyme's active site, disrupting nucleotide metabolism. This detailed kinetic analysis is indispensable for the rational design and development of more effective and specific therapeutic agents targeting these crucial enzymatic pathways.
References
The Gatekeeper's Gambit: Validating dCMP Deaminase's Role in DNA Repair
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The integrity of our genome is under constant assault from both internal and external forces, necessitating a robust and efficient DNA repair machinery. A critical component of this machinery is the balanced supply of deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA. Deoxycytidylate (dCMP) deaminase (DCD) plays a pivotal role in this process by catalyzing the conversion of dCMP to deoxyuridine monophosphate (dUMP), a precursor for thymidine (B127349) triphosphate (dTTP) synthesis. Perturbations in DCD activity can lead to an imbalance in the dNTP pool, with significant consequences for DNA replication and repair fidelity. This guide provides a comparative analysis of DCD's function in specific DNA repair pathways, offering experimental data and detailed protocols to validate its role and explore alternative enzymatic players.
DCD's Central Role: Balancing the Scales of Nucleotide Pools
dCMP deaminase sits (B43327) at a crucial juncture in pyrimidine (B1678525) metabolism, directly influencing the cellular ratio of dCTP to dTTP. Deficiency in DCD activity leads to an accumulation of its substrate, dCMP, and consequently dCTP, while causing a depletion of its product, dUMP, and downstream dTTP.[1][2][3] This imbalance has been shown to sensitize cells to DNA-damaging agents, indicating an impaired capacity for DNA repair.[1] The altered nucleotide concentrations can directly impact the efficiency and accuracy of DNA polymerases involved in repair synthesis and can stall replication forks.[4]
Alternative Players in the Nucleotide Arena
While DCD is a key enzyme, other pathways and enzymes contribute to the maintenance of the dNTP pool, especially in the context of DNA repair. Understanding these alternatives is crucial for a comprehensive view of nucleotide metabolism's role in genome stability.
CTP Synthase (CTPS): This enzyme catalyzes the formation of CTP from UTP and is a critical regulator of pyrimidine nucleotide biosynthesis.[5][6] While not directly involved in the dTMP synthesis pathway in the same manner as DCD, its activity influences the overall pyrimidine nucleotide pool, which can indirectly affect the substrates available for dNTP synthesis.
Thymidine Kinase (TK): As a key enzyme in the nucleoside salvage pathway, thymidine kinase phosphorylates thymidine to dTMP.[6][7] This pathway provides an alternative source of dTMP, bypassing the de novo synthesis route that involves DCD. The expression and activity of cytosolic thymidine kinase 1 (TK1) are cell cycle-regulated and have been shown to be upregulated in response to DNA damage, highlighting its importance in providing dTTP for repair.[8][9]
SAMHD1: This dNTP triphosphohydrolase plays a crucial role in maintaining low dNTP levels in non-cycling cells, thereby restricting retroviral replication.[2][10] Importantly, SAMHD1 has also been implicated in the DNA damage response, where it is thought to regulate dNTP pools to facilitate repair and maintain genome integrity.[1][2][11] Its expression and activity can be modulated in response to DNA damage, positioning it as a significant regulator of nucleotide availability for repair processes.[10][12][13]
Quantitative Comparison of Key Enzymes
Direct comparative kinetic data of these enzymes in the specific context of DNA damage response is an area of active research. However, we can summarize their known kinetic parameters to infer their potential contributions.
| Enzyme | Substrate(s) | Product(s) | Key Regulatory Features | Relevance to DNA Repair |
| dCMP Deaminase (DCD) | dCMP | dUMP | Allosterically activated by dCTP and inhibited by dTTP.[14][15] | Primary route for de novo dTTP synthesis, crucial for maintaining a balanced dCTP/dTTP ratio essential for DNA polymerase fidelity during repair. |
| CTP Synthase (CTPS) | UTP, ATP, Glutamine | CTP | Allosterically activated by GTP and feedback-inhibited by CTP.[5][16][17][18] | Influences the overall pyrimidine pool, indirectly affecting substrate availability for dNTP synthesis required for repair. |
| Thymidine Kinase 1 (TK1) | Thymidine, ATP | dTMP | Cell cycle-regulated expression, upregulated in response to DNA damage.[6][8][17] | Key enzyme in the salvage pathway, providing an alternative source of dTMP for dTTP synthesis during DNA repair. |
| SAMHD1 | dNTPs | Deoxynucleoside + Triphosphate | Allosterically activated by GTP and dGTP. Its activity is regulated by phosphorylation.[2][10] | Degrades dNTPs to maintain low levels, potentially modulating the local dNTP concentration at sites of DNA repair to ensure fidelity.[1][2][11] |
Experimental Protocols for Validation
Validating the role of dCMP deaminase and other nucleotide-metabolizing enzymes in DNA repair requires a combination of techniques to assess DNA damage, repair pathway activity, and intracellular dNTP concentrations.
Assessment of DNA Damage: The Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[4][12][19][20][21]
Detailed Methodology:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10^5 cells/mL.
-
Embedding in Agarose: Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (at 37°C) and immediately pipette onto a pre-coated microscope slide. Allow to solidify at 4°C for 10 minutes.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind. Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye such as SYBR Green or propidium (B1200493) iodide.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage can be quantified using image analysis software to measure parameters like tail length, tail intensity, and tail moment.
In Vitro DNA Repair Assays
These assays utilize cell extracts or purified proteins to recapitulate specific DNA repair pathways in a test tube.
Principle: This assay measures the ability of a cell extract to repair a specific DNA lesion (e.g., an abasic site or an oxidized base) within a plasmid or oligonucleotide substrate.[4][11][19][22][23]
Detailed Methodology:
-
Preparation of Nuclear Extracts: Isolate nuclei from cultured cells by hypotonic lysis and subsequent high-salt extraction to obtain a soluble nuclear protein fraction containing the DNA repair machinery.[20][21][24][25][26]
-
Substrate Preparation: Prepare a plasmid or oligonucleotide containing a site-specific DNA lesion. The substrate is often radioactively labeled to facilitate detection of the repair product.
-
Repair Reaction: Incubate the damaged DNA substrate with the nuclear extract in a reaction buffer containing ATP and dNTPs.
-
Analysis of Repair Products: The repaired DNA can be analyzed by various methods, such as restriction enzyme digestion followed by gel electrophoresis and autoradiography. Successful repair will restore the restriction site, leading to a specific cleavage pattern.
Principle: This assay assesses the ability of a cell extract to correct a mismatched base pair within a DNA substrate.[26][27][28][29][30]
Detailed Methodology:
-
Preparation of Nuclear Extracts: Prepare nuclear extracts as described for the BER assay.
-
Substrate Preparation: Construct a heteroduplex DNA substrate containing a specific mismatch (e.g., G/T) and a strand discrimination signal (e.g., a nick) to direct the repair to the desired strand.
-
Repair Reaction: Incubate the mismatched substrate with the nuclear extract in a reaction buffer containing ATP and dNTPs.
-
Analysis of Repair: Repair of the mismatch can be detected by the loss of a restriction site that was created by the mismatch or the gain of a restriction site upon correction. The DNA is then digested with the appropriate restriction enzymes and analyzed by gel electrophoresis.
Quantification of dNTP Pools by HPLC-MS/MS
Principle: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the accurate quantification of intracellular dNTP levels.[1][13][24][25][31]
Detailed Methodology:
-
Cell Lysis and Extraction: Harvest cells and rapidly lyse them using a cold extraction solution (e.g., methanol/water) to quench metabolic activity.
-
Sample Preparation: Centrifuge the lysate to remove cell debris. The supernatant containing the nucleotides is then further processed, which may include a step to remove ribonucleotides.
-
HPLC Separation: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a porous graphitic carbon column) to separate the different dNTPs.
-
MS/MS Detection: The eluting dNTPs are introduced into a tandem mass spectrometer. The instrument is set to detect the specific mass-to-charge ratio of each dNTP and its fragmentation products, allowing for precise quantification.
-
Data Analysis: The concentration of each dNTP is determined by comparing its peak area to that of a known amount of an internal standard.
Mandatory Visualizations
To aid in the understanding of the complex interplay of these pathways and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: De Novo and Salvage Pathways for dTTP Synthesis.
Caption: Experimental Workflow for the Comet Assay.
Caption: Overview of Base Excision and Mismatch Repair Pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. SAMHD1 Suppression of Antiviral Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Regulation and Functional Contribution of Thymidine Kinase 1 in Repair of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Kinetic Characterization of Thymidine Kinase from Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation and functional contribution of thymidine kinase 1 in repair of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of DNA Damage Response by SAM and HD Domain Containing Deoxynucleoside Triphosphate Triphosphohydrolase (SAMHD1) Determines Prognosis and Treatment Efficacy in Different Solid Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. SAMHD1 … and Viral Ways around It - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Kinetic Effects on Thymidine Kinase 2 by Enzyme-Bound dTTP May Explain the Mitochondrial Side Effects of Antiviral Thymidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The First Crystal Structure of a dTTP-bound Deoxycytidylate Deaminase Validates and Details the Allosteric-Inhibitor Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation [mdpi.com]
- 17. Control of dTTP pool size by anaphase promoting complex/cyclosome is essential for the maintenance of genetic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Reconstitutive Base Excision Repair (BER) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. med.upenn.edu [med.upenn.edu]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. DNA polymerase β-dependent long patch base excision repair in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Preparation of Splicing Competent Nuclear Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 26. bitesizebio.com [bitesizebio.com]
- 27. A quantitative proteomics analysis of subcellular proteome localization and changes induced by DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. youtube.com [youtube.com]
- 30. GraphViz Examples and Tutorial [graphs.grevian.org]
- 31. researchgate.net [researchgate.net]
comparing the efficacy of different dCMP analogs in inhibiting viral replication.
For Immediate Release
DURHAM, N.C. – In the ongoing battle against viral diseases, deoxycytidine monophosphate (dCMP) analogs have emerged as a critical class of antiviral agents. A comprehensive analysis of available in-vitro data reveals that modifications to the parent compound, cidofovir (B1669016), can significantly enhance antiviral potency and improve oral bioavailability. This guide offers a detailed comparison of the efficacy of various dCMP analogs against a range of clinically significant DNA viruses, providing essential data for researchers, scientists, and drug development professionals.
The core mechanism of these analogs lies in their ability to act as competitive inhibitors of viral DNA polymerase, a crucial enzyme for viral replication.[1][2] By mimicking the natural dCTP, these drugs are incorporated into the growing viral DNA chain, leading to premature chain termination and halting viral proliferation.[1] This guide delves into the comparative efficacy of prominent dCMP analogs, including cidofovir and its lipid-conjugated prodrug, brincidofovir, against wild-type and drug-resistant viral strains.
Quantitative Comparison of Antiviral Efficacy
The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for various dCMP analogs against several DNA viruses. Lower EC50 values indicate greater antiviral potency, while higher CC50 values suggest lower cellular toxicity. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.
Table 1: Comparative Efficacy Against Herpesviruses
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Cidofovir | HSV-1 (KOS) | MRC-5 | 18.0 | >100 | >5.6 |
| HDP-CDV (Brincidofovir) | HSV-1 (KOS) | MRC-5 | 0.003 | 2.5 | 833 |
| ODE-CDV | HSV-1 (KOS) | MRC-5 | 0.003 | 3.0 | 1000 |
| Cidofovir | HSV-2 (G) | MRC-5 | 19.2 | >100 | >5.2 |
| HDP-CDV (Brincidofovir) | HSV-2 (G) | MRC-5 | 0.001 | 2.5 | 2500 |
| ODE-CDV | HSV-2 (G) | MRC-5 | 0.002 | 3.0 | 1500 |
| Cidofovir | VZV (Ellen) | MRC-5 | 0.4 | >100 | >250 |
| HDP-CDV (Brincidofovir) | VZV (Ellen) | MRC-5 | 0.004 | 2.5 | 625 |
| ODE-CDV | VZV (Ellen) | MRC-5 | 0.008 | 3.0 | 375 |
Data sourced from a study on lipid esters of cidofovir.[3]
Table 2: Comparative Efficacy Against Poxviruses
| Compound | Virus | Cell Line | EC50 (µM) |
| Cidofovir | Vaccinia Virus | BSC-40 | 25 |
| HDP-CDV (Brincidofovir) | Vaccinia Virus | BSC-40 | 0.1 |
| HDP-cCDV | Vaccinia Virus | BSC-40 | 0.5 |
| Cidofovir | Cowpox Virus | BSC-40 | 50 |
| HDP-CDV (Brincidofovir) | Cowpox Virus | BSC-40 | 0.1 |
| HDP-cCDV | Cowpox Virus | BSC-40 | 0.5 |
| Cidofovir | Monkeypox Virus | BSC-40 | 25 |
| HDP-CDV (Brincidofovir) | Monkeypox Virus | BSC-40 | 0.1 |
| HDP-cCDV | Monkeypox Virus | BSC-40 | 0.5 |
| Cidofovir | Variola Virus | BSC-40 | 25 |
| HDP-CDV (Brincidofovir) | Variola Virus | BSC-40 | 0.1 |
| HDP-cCDV | Variola Virus | BSC-40 | 0.5 |
Data sourced from a study on in vitro activity of potential anti-poxvirus agents.[4]
Experimental Protocols
The data presented in this guide were primarily generated using the following in vitro assays:
Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is a standard method for determining the in-vitro efficacy of antiviral compounds.[1]
-
Cell Seeding: Host cells (e.g., MRC-5, BSC-40) are seeded in multi-well plates and grown to confluency.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of virus, typically 50-100 plaque-forming units per well.
-
Drug Application: Following a 90-minute adsorption period, the virus inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., 0.5% agarose) containing serial dilutions of the dCMP analog being tested.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: The cells are stained with a vital stain (e.g., neutral red), and the plaques are counted.
-
EC50 Calculation: The EC50 value is calculated as the concentration of the drug that reduces the number of plaques by 50% compared to the virus control.
DNA Reduction Assay
This assay quantifies the inhibition of viral DNA synthesis.
-
Cell Infection and Treatment: Confluent cell monolayers are infected with the virus and treated with various concentrations of the dCMP analog.
-
DNA Extraction: At a specified time post-infection, total DNA is extracted from the cells.
-
Quantitative PCR (qPCR): Viral DNA levels are quantified using qPCR with primers and probes specific to a viral gene.
-
EC50 Determination: The EC50 value is the drug concentration that reduces the amount of viral DNA by 50% compared to the untreated virus control.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of the drug that is toxic to the host cells.
-
Cell Seeding and Treatment: Host cells are seeded in 96-well plates and treated with serial dilutions of the dCMP analog.
-
MTT Addition: After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized with a suitable solvent.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength.
-
CC50 Calculation: The CC50 value is the drug concentration that reduces cell viability by 50% compared to the untreated cell control.
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and workflows involved in the antiviral activity of dCMP analogs.
Caption: Mechanism of dCMP analog-mediated inhibition of viral replication.
Caption: General workflow for in vitro evaluation of dCMP analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. jglobalbiosecurity.com [jglobalbiosecurity.com]
- 3. Comparative Activities of Lipid Esters of Cidofovir and Cyclic Cidofovir against Replication of Herpesviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of potential anti-poxvirus agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2'-Deoxycytidine-5'-Monophosphate: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2'-Deoxycytidine-5'-Monophosphate (dCMP), ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical for maintaining a safe research environment.
Immediate Safety and Handling Precautions
This compound is classified as a chemical that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Due to these potential hazards, dCMP and any materials contaminated with it must be treated as hazardous chemical waste.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles, when handling dCMP.[1][3]
Engineering Controls: All work with the solid form of dCMP should be conducted in a chemical fume hood to prevent the inhalation of dust.[1] Ensure adequate ventilation when handling solutions.[4]
Hazard Classification Summary
A conservative approach is recommended when handling dCMP, assuming the highest level of hazard indicated by available data.
| Hazard Statement | Classification |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2] |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
| Carcinogenicity | Not identified as a probable, possible, or confirmed human carcinogen by IARC at levels ≥ 0.1%.[5] However, a related compound, 2',3'-Dideoxycytidine, is suspected of causing cancer, warranting cautious handling.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations.[6] The following protocol outlines the necessary steps for its safe disposal.
1. Waste Identification and Segregation:
-
Treat all dCMP, whether in solid or solution form, as hazardous chemical waste.
-
Segregate dCMP waste from other laboratory waste streams to avoid incompatible chemical reactions.[7] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[7]
2. Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[6][7] The container must be compatible with the chemical; plastic is often preferred.[6] The original container is often the best choice for waste storage.[8]
-
Ensure the container's cap is secure to prevent spills and leaks.[7] Containers should remain closed except when adding waste.[6]
3. Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
List all components and their approximate percentages if it is a mixed waste stream.[7]
4. Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7]
-
The SAA must be inspected weekly for any signs of leakage.[7]
5. Disposal Request and Pickup:
-
Do not dispose of dCMP down the drain or in the regular trash.[8][9]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[5][8] Disposal should be conducted through a licensed contractor.[10]
6. Decontamination of Empty Containers:
-
An empty container that held dCMP should be managed as hazardous waste unless properly decontaminated.
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required before they can be disposed of as regular trash.[8] After rinsing, deface all hazardous labels before disposal.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: dCMP Disposal Decision Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. capotchem.cn [capotchem.cn]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
- 10. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
Essential Safety and Logistics for Handling 2'-Deoxycytidine-5'-Monophosphate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for 2'-Deoxycytidine-5'-Monophosphate, including detailed operational and disposal plans to foster a secure research environment.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled for easy reference.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₃O₇P | [1][2] |
| Molecular Weight | 307.20 g/mol | [1] |
| CAS Number | 1032-65-1 | [1] |
| Appearance | White solid/powder | [3] |
| Storage Temperature | -20°C | |
| Solubility | 50 mg/mL in 1 M NH₄OH | |
| WGK (Water Hazard Class) | 3 |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[4] It may cause skin, eye, and respiratory irritation.[5] Therefore, adherence to proper safety protocols and the use of appropriate personal protective equipment are crucial.
Minimum Recommended PPE:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[7] Gloves should be inspected before use and changed regularly, or immediately if contaminated.[5][8]
-
Respiratory Protection: For handling the powder form, a type N95 (US) or equivalent particle respirator is recommended to prevent inhalation of dust.[9]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[7]
Operational Plan: Step-by-Step Handling Procedures
Following a systematic workflow is essential for minimizing risk and ensuring the integrity of the experiment.
1. Preparation and Engineering Controls:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to minimize inhalation risk.[10]
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Weighing and Solution Preparation:
-
When weighing the solid powder, do so within a fume hood or a ventilated balance enclosure to contain any airborne particles.[10]
-
To minimize dust, handle the powder carefully and avoid creating dust clouds.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
3. Experimental Use:
-
Clearly label all containers with the chemical name and any hazard information.
-
Keep containers closed when not in use to prevent spills and contamination.
-
Avoid eating, drinking, or applying cosmetics in the laboratory.[5]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[5]
4. Spill Response:
-
In case of a small spill of the solid, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ensure proper PPE is worn during cleanup.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be considered contaminated waste.
-
Segregate this waste from general laboratory trash.
2. Waste Collection and Storage:
-
Collect solid waste in a clearly labeled, sealed, and leak-proof container.
-
Collect liquid waste in a separate, compatible, and clearly labeled waste container.
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
3. Final Disposal:
-
Dispose of the chemical waste through your institution's hazardous waste management program.
-
Do not dispose of this compound down the drain or in the regular trash.[4]
-
Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. scbt.com [scbt.com]
- 2. 2'-Deoxycytidine 5'-Monophosphate | SIELC Technologies [sielc.com]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. uwlax.edu [uwlax.edu]
- 7. This compound | C9H14N3O7P | CID 13945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 10. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
